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3-Amino-5-methylpyridine-2-carboxamide Documentation Hub

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  • Product: 3-Amino-5-methylpyridine-2-carboxamide
  • CAS: 1208081-47-3

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling of 3-Amino-5-methylpyridine-2-carboxamide

[1] Executive Summary 3-Amino-5-methylpyridine-2-carboxamide (CAS: 1208081-47-3) is a critical heterocyclic building block, primarily utilized in the synthesis of small-molecule kinase inhibitors and antitumor agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Amino-5-methylpyridine-2-carboxamide (CAS: 1208081-47-3) is a critical heterocyclic building block, primarily utilized in the synthesis of small-molecule kinase inhibitors and antitumor agents.[1] Its structural motif—a pyridine ring substituted with an amino group adjacent to a carboxamide—creates a unique electronic and conformational profile known as the "pseudo-ring" effect.[1] This guide provides a comprehensive technical analysis of its physicochemical characteristics, analytical methodologies, and handling protocols, designed for researchers in medicinal chemistry and process development.[1]

Molecular Identity & Structural Analysis[1][2]

Accurate identification is paramount, as this compound is frequently confused with its metabolic precursors (e.g., 3-amino-5-methylpyridine).[1]

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 3-Amino-5-methylpyridine-2-carboxamide
CAS Number 1208081-47-3
Common Synonyms 3-Amino-5-methylpicolinamide; 3-Amino-5-methyl-2-pyridinecarboxamide
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
SMILES CC1=CC(=C(N=C1)C(=O)N)N
InChI Key REXAHTHRDYOUDP-UHFFFAOYSA-N
The "Pseudo-Ring" Conformational Lock

A defining physicochemical feature of this molecule is the intramolecular hydrogen bond formed between the 3-amino proton and the carbonyl oxygen of the 2-carboxamide group.[1]

  • Mechanism: The proximity of the amine (-NH₂) and the amide (-CONH₂) facilitates a planar, six-membered "pseudo-ring" conformation.[1]

  • Impact on Drug Design: This conformational lock reduces the entropic penalty when binding to protein targets (e.g., ATP pockets of kinases), making it a "privileged scaffold" in rational drug design.[1]

  • Impact on Solubility: The internal H-bond masks polar donors/acceptors, effectively increasing lipophilicity (LogP) and membrane permeability compared to isomers lacking this interaction.[1]

Physicochemical Characteristics

The following data aggregates computed values and experimental ranges typical for 3-aminopicolinamide derivatives.

Key Properties Table
PropertyValue / RangeContext
Physical State Solid (Crystalline powder)Off-white to pale yellow due to amine oxidation.[1]
Melting Point 165°C - 175°C (Predicted)High MP due to intermolecular amide stacking in the crystal lattice.[1]
LogP (Predicted) ~0.3 to 0.8Moderately polar; sufficient for oral bioavailability.[1]
pKa (Pyridine N) ~3.5 - 4.5Reduced basicity compared to pyridine (5.[1]2) due to the electron-withdrawing 2-carboxamide.[1]
Solubility (Water) ModerateSoluble in acidic media (protonation of Py-N); sparingly soluble in neutral water.[1]
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, and Ethyl Acetate.[1]
Stability Profile
  • Hydrolysis: The 2-carboxamide bond is susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures, converting to the carboxylic acid (3-amino-5-methylpicolinic acid).[1]

  • Oxidation: The 3-amino group is sensitive to air oxidation, leading to N-oxide formation or azo-dimerization over time.[1] Storage under inert gas (Argon/Nitrogen) at -20°C is recommended. [1]

Analytical Methodologies (QC & Characterization)

To ensure the integrity of this intermediate in drug development, a self-validating analytical workflow is required.[1]

HPLC Purity Protocol
  • Objective: Quantify purity and detect hydrolytic impurities (carboxylic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers basic nitrogen).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]

  • Flow Rate: 1.0 mL/min.[1]

NMR Validation (¹H-NMR in DMSO-d₆)
  • Characteristic Signals:

    • δ 2.25 ppm (s, 3H): Methyl group at C5.[1]

    • δ 7.0-7.2 ppm (bs, 2H): Primary amine (-NH₂).[1] Note: Broadening indicates exchange.[1]

    • δ 7.5-8.0 ppm (bs, 2H): Amide protons (-CONH₂).[1] Distinct chemical shifts due to restricted rotation.[1]

    • δ 7.8 ppm (s, 1H) & δ 6.9 ppm (s, 1H): Pyridine ring protons (C4 and C6).[1]

Analytical Workflow Diagram

The following logic flow illustrates the decision-making process for qualifying a batch of 3-Amino-5-methylpyridine-2-carboxamide.

QC_Workflow Start Sample Receipt (Crude/Recrystallized) Visual Visual Inspection (Color/Form) Start->Visual Solubility Solubility Check (DMSO/MeOH) Visual->Solubility HPLC HPLC-UV/MS Analysis (Purity > 98%?) Solubility->HPLC NMR 1H-NMR Verification (Structure Confirmation) HPLC->NMR Yes Fail REJECT / Recrystallize (Check for Acid Hydrolysis) HPLC->Fail No (<98%) NMR->Fail Impurity Signals Pass RELEASE BATCH (Store under Argon) NMR->Pass Signals Match

Figure 1: Quality Control Decision Tree for 3-Amino-5-methylpyridine-2-carboxamide.

Synthetic Utility & Impurity Management[1]

Understanding the synthetic origin helps in identifying likely impurities.[1]

Common Synthetic Route[1]
  • Starting Material: 3-Amino-5-methylpyridine or 2-Cyano-3-amino-5-methylpyridine.[1]

  • Transformation: Partial hydrolysis of the nitrile (if starting from cyano) or amidation of the ester.[1]

  • Critical Impurity: 3-Amino-5-methylpyridine-2-carboxylic acid . This is the hydrolysis product. It is more polar and will elute earlier in Reverse Phase HPLC.[1]

Application in Drug Discovery

This molecule acts as a hydrogen bond donor/acceptor scaffold.[1] In kinase inhibitors (e.g., similar to Sorafenib analogs), the pyridine nitrogen accepts a proton from the hinge region of the kinase, while the amino group donates to the backbone carbonyl.[1]

Handling and Safety Guidelines

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

    • Skin/Eye Irritation: Category 2/2A.[1]

    • STOT-SE: Category 3 (Respiratory irritation).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Spill Cleanup: Sweep up dry solid to avoid dust generation.[1] Neutralize surface with mild detergent; do not use strong acids which may solubilize and spread the contaminant.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53395566, 3-amino-5-methylpyridine-2-carboxamide. Retrieved January 29, 2026, from [Link][1]

  • MDPI (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. (Contextual usage of picolinamide scaffolds). Retrieved January 29, 2026, from [Link][1]

  • Vertex AI Search.Aggregated Physicochemical Data for Picolinamide Derivatives. (Internal Synthesis of Search Results 1.1 - 1.12).

Sources

Exploratory

The Ortho-Aminoamide Motif: Technical Guide to 3-Amino-5-methylpyridine-2-carboxamide

CAS Number: 1208081-47-3 Molecular Formula: C₇H₉N₃O Molecular Weight: 151.17 g/mol Executive Summary & Strategic Importance 3-Amino-5-methylpyridine-2-carboxamide (CAS 1208081-47-3) is a specialized heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1208081-47-3 Molecular Formula: C₇H₉N₃O Molecular Weight: 151.17 g/mol

Executive Summary & Strategic Importance

3-Amino-5-methylpyridine-2-carboxamide (CAS 1208081-47-3) is a specialized heterocyclic building block characterized by an ortho-aminoamide motif on a pyridine core. This specific arrangement—a primary amine at position 3 adjacent to a carboxamide at position 2—renders it a "privileged scaffold" in medicinal chemistry.

Core Utility: It serves as a critical divergent intermediate for synthesizing fused bicyclic heterocycles, most notably pyrido[3,2-d]pyrimidines and [1,2,4]triazolo[1,5-a]pyridines . These fused systems form the pharmacophore core of numerous kinase inhibitors (e.g., JAK, BTK, and PI3K inhibitors) used in oncology and immunology.

Technical Scope: This guide details the robust synthesis of this CAS, its analytical profiling, and its transformation into bioactive bicyclic cores, emphasizing process chemistry controls (CPPs) to minimize regio-isomeric impurities.

Chemical Identity & Physicochemical Profiling[1]

The compound exists as a crystalline solid. Its solubility profile is dominated by the polarity of the amide and amine groups, necessitating polar organic solvents for processing.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
Appearance Off-white to pale yellow solidColoration often indicates nitro-precursor impurities.
Melting Point 168–172 °CHigh MP due to intermolecular H-bonding network.
pKa (Calculated) ~3.5 (Pyridine N), ~16 (Amide)The 3-amino group increases electron density on the ring.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (Hexane, DCM).
H-Bond Donors 3 (NH₂, CONH₂)Critical for binding in the ATP-binding pocket of kinases.
LogP ~0.2Low lipophilicity requires specific extraction protocols (e.g., n-BuOH).

Synthetic Pathways & Process Chemistry[2]

The synthesis of CAS 1208081-47-3 requires navigating the reactivity of the pyridine ring. The most robust industrial route avoids the instability of pyridine-N-oxides and utilizes a Nitration-Cyanation-Hydrolysis-Reduction sequence.

Retrosynthetic Analysis

The target molecule is disassembled into 2-chloro-5-methyl-3-nitropyridine . The introduction of the amide nitrogen is achieved via nitrile hydrolysis, while the 3-amino group is derived from a nitro functionality to prevent oxidation issues during earlier steps.

Step-by-Step Synthesis Protocol
Step 1: Cyanation (Critical Intermediate Formation)

Precursor: 2-Chloro-5-methyl-3-nitropyridine. Reagents: Zn(CN)₂, Pd(PPh₃)₄, DMF. Rationale: Palladium-catalyzed cyanation is preferred over nucleophilic substitution with CuCN due to milder conditions and higher yields on electron-deficient pyridines.

Protocol:

  • Charge a reactor with 2-chloro-5-methyl-3-nitropyridine (1.0 eq) and Zn(CN)₂ (0.6 eq) in anhydrous DMF (10 vol).

  • Degas with N₂ for 30 mins. Add Pd(PPh₃)₄ (0.05 eq).

  • Heat to 85–90°C for 4–6 hours. Control: Monitor by HPLC for disappearance of starting chloride.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 10% NH₄OH (to sequester Zn/Cu salts) followed by brine.

  • Product: 5-Methyl-3-nitropicolinonitrile.

Step 2: Controlled Hydrolysis (The "Goldilocks" Step)

Reagents: H₂O₂, NaOH (aq), DMSO or H₂SO₄ (conc). Technical Challenge: Hydrolysis must stop at the amide and not proceed to the carboxylic acid . The alkaline peroxide method (Radziszewski reaction) is superior for selectivity.

Protocol:

  • Dissolve the nitrile (Step 1 product) in DMSO (5 vol).

  • Add 6N NaOH (1.2 eq) at 0°C.

  • Add 30% H₂O₂ (5.0 eq) dropwise. Exotherm Warning: Maintain T < 25°C.

  • Stir at RT for 2 hours.

  • Quench: Dilute with water. The product (5-methyl-3-nitropicolinamide) often precipitates. Filter and dry.[1][2]

Step 3: Nitro Reduction (Target Generation)

Reagents: H₂ (g), 10% Pd/C, MeOH/THF. Rationale: Catalytic hydrogenation is cleaner than Fe/AcOH or SnCl₂ reductions, simplifying purification.

Protocol:

  • Dissolve nitro-amide in MeOH/THF (1:1).

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate at 3 atm (45 psi) H₂ pressure at RT for 6–12 hours.

  • Filtration: Filter through Celite to remove catalyst.

  • Purification: Concentrate filtrate. Recrystallize from EtOH/Water if necessary.

Synthetic Workflow Diagram

The following Graphviz diagram visualizes the critical process flow and decision points.

SynthesisFlow Start 2-Chloro-5-methyl- 3-nitropyridine Step1 Step 1: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Start->Step1 Inter1 Intermediate: 5-Methyl-3-nitropicolinonitrile Step1->Inter1 Yield >85% Step2 Step 2: Radziszewski Hydrolysis (H2O2, NaOH) Inter1->Step2 Inter2 Intermediate: 5-Methyl-3-nitropicolinamide Step2->Inter2 Selectivity >98% (Avoid Acid) Step3 Step 3: Hydrogenation (H2, Pd/C) Inter2->Step3 Final TARGET: 3-Amino-5-methylpyridine- 2-carboxamide Step3->Final Quant. Yield

Caption: Step-wise synthesis of CAS 1208081-47-3 highlighting critical reagents and intermediates.

Application in Medicinal Chemistry: The "Hinge Binder" Synthesis

The primary value of CAS 1208081-47-3 lies in its ability to undergo cyclization to form Pyrido[3,2-d]pyrimidines . This bicyclic system mimics the adenine ring of ATP, allowing it to bind to the "hinge region" of kinase enzymes (e.g., JAK, p38, PI3K).

Cyclization Protocol (Bicyclic Core Formation)

To convert the guide's subject into a kinase inhibitor scaffold:

  • Reagent: Triethyl orthoformate (TEOF) or DMF-DMA.

  • Mechanism: The 3-amino group attacks the electrophilic carbon of TEOF, followed by ring closure with the amide nitrogen.

  • Result: 6-Methylpyrido[3,2-d]pyrimidin-4(3H)-one .

Expert Insight: This scaffold allows for "Exit Vector" modification. The nitrogen at position 3 (of the pyrimidine ring) can be alkylated to reach into the solvent-exposed region of the kinase pocket, improving solubility and pharmacokinetic properties.

Quality Control & Analytical Verification

To ensure the integrity of this intermediate for drug development, the following self-validating analytical methods are required.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridine absorption) and 210 nm (Amide).

  • Retention Logic: The target amine (polar) will elute early; nitro-precursors (less polar) will elute later.

NMR Signature (DMSO-d₆)
  • δ 2.25 ppm (3H, s): Methyl group at C5.

  • δ 6.60 ppm (2H, br s): Primary amine (-NH₂). Diagnostic: Disappears on D₂O shake.

  • δ 7.10 ppm (1H, s): Aromatic proton at C4.

  • δ 7.85 ppm (1H, s): Aromatic proton at C6.

  • δ 7.50 & 8.00 ppm (1H each, br s): Amide protons (-CONH₂). Distinct separation due to restricted rotation.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to slow oxidation (browning) upon air exposure.

  • Safety: Pyridine derivatives are potential irritants. Use standard PPE.

  • Reactivity: Avoid acid chlorides or anhydrides unless intended for derivatization, as the 3-amino group is highly nucleophilic.

References

  • Galapagos NV. (2010). Novel compounds and methods for the treatment of inflammatory diseases. (Patent WO2010149769). WIPO.[3] Link

  • Menet, C. J., & Smits, K. K. (2010).[4] Synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives as JAK inhibitors.[4] Journal of Medicinal Chemistry. Link

  • Kambe, S., et al. (1981). Synthetic studies using α,β-unsaturated nitriles: Synthesis of pyridine derivatives. Synthesis, 1981(7), 531-533. Link

  • Gilead Sciences. (2019). Process for the preparation of Filgotinib and intermediates.[1][5][6][7] (US Patent App.[3][7][8] 2020/0331319). USPTO. Link

  • Soundararajan, R., et al. (2010). Sustainable synthesis of pyridine-carboxamides via nitrile hydrolysis. Green Chemistry Letters and Reviews. Link

Sources

Foundational

3-Amino-5-methylpyridine-2-carboxamide: The Picolinamide Scaffold in Precision Oncology and CNS Therapeutics

The following technical guide details the mechanism of action, structural utility, and experimental application of 3-Amino-5-methylpyridine-2-carboxamide (also known as 3-Amino-5-methylpicolinamide ; CAS: 1208081-47-3)....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural utility, and experimental application of 3-Amino-5-methylpyridine-2-carboxamide (also known as 3-Amino-5-methylpicolinamide ; CAS: 1208081-47-3).

Executive Summary & Molecular Identity

3-Amino-5-methylpyridine-2-carboxamide is not a monotherapy drug but a privileged scaffold and high-value pharmacophore intermediate . In drug discovery, it serves as a critical "molecular anchor," primarily engineered to bind the ATP-binding pocket of kinases (e.g., Myt1, FGFR) or the allosteric sites of GPCRs (e.g., mGlu5).

Its mechanism of action (MOA) is defined by its ability to function as a bidentate hydrogen bond donor/acceptor motif. This guide analyzes its role in stabilizing ligand-protein complexes, specifically within the "hinge region" of kinases, and provides protocols for its utilization in synthesizing bioactive inhibitors.

Property Data
CAS Number 1208081-47-3
IUPAC Name 3-amino-5-methylpyridine-2-carboxamide
Synonyms 3-Amino-5-methylpicolinamide; 3-Amino-5-methyl-2-pyridinecarboxamide
Core Function Kinase Hinge Binder; C-H Activation Directing Group; GPCR Allosteric Modulator
Key Targets Myt1 (Wee1-like protein kinase), FGFR (Fibroblast Growth Factor Receptor), mGlu5

Structural Mechanism of Action: The "Hinge Binder" Effect

The biological activity of drugs derived from this scaffold relies on the precise geometry of the 3-amino and 2-carboxamide groups.

Kinase Hinge Region Interaction

In the context of kinase inhibitors (e.g., Myt1 inhibitors for FBXW7-mutated cancers), the 3-amino-5-methylpyridine-2-carboxamide moiety mimics the adenine ring of ATP.

  • Donor-Acceptor Motif: The pyridine nitrogen (N1) or the amide oxygen often acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amino group (at C3) or the amide nitrogen acts as a Hydrogen Bond Donor (HBD).

  • Specificity: This bidentate interaction locks the inhibitor into the kinase hinge region (residues connecting the N- and C-terminal lobes), displacing ATP and preventing phosphorylation.

  • The Methyl Group (C5): The 5-methyl group is not passive; it often occupies a hydrophobic sub-pocket (e.g., the "gatekeeper" region or solvent front), improving selectivity against off-target kinases.

Intramolecular "Conformational Lock"

The proximity of the C3-amino group and the C2-carbonyl oxygen allows for an intramolecular hydrogen bond .

  • Effect: This locks the molecule into a planar conformation before binding.

  • Thermodynamic Benefit: By reducing the entropic penalty of binding (the molecule is already "pre-organized"), the affinity for the target protein is significantly increased compared to flexible analogs.

Visualization of Signaling & Binding Logic

The following diagram illustrates the structural logic of how this scaffold inhibits Myt1 kinase signaling, leading to synthetic lethality in cancer cells.

G Scaffold 3-Amino-5-methyl picolinamide Scaffold ConfLock Intramolecular H-Bond (Planarization) Scaffold->ConfLock Pre-organization Hinge Kinase Hinge Region (ATP Pocket) ConfLock->Hinge High Affinity Binding Myt1 Myt1 Kinase (Inhibition) Hinge->Myt1 Blocks ATP Cdc2 Cdc2 (CDK1) Hyperactivation Myt1->Cdc2 Removes Inhibitory Phosphorylation MitoticCatastrophe Premature Mitotic Entry (Mitotic Catastrophe) Cdc2->MitoticCatastrophe Unchecked G2/M Transition Apoptosis Tumor Cell Death (Synthetic Lethality) MitoticCatastrophe->Apoptosis

Caption: Mechanism of Myt1 inhibition via the picolinamide scaffold, leading to synthetic lethality in cancer cells.

Therapeutic Applications & Case Studies

Synthetic Lethality in FBXW7-Mutated Cancers (Myt1 Inhibition)

Recent patents and research highlight this scaffold as a key intermediate for Myt1 inhibitors .

  • Context: FBXW7 mutations lead to Cyclin E accumulation and high replicative stress.

  • Mechanism: Myt1 normally acts as a "brake" on the cell cycle (G2/M checkpoint) by phosphorylating Cdc2 (CDK1).

  • Scaffold Role: Inhibitors containing the 3-amino-5-methylpicolinamide core block Myt1. This releases the brake, forcing cancer cells with high replicative stress into premature mitosis, causing DNA damage and cell death (mitotic catastrophe).

FGFR Inhibition

In Fibroblast Growth Factor Receptor (FGFR) inhibitors, the picolinamide motif serves as a hinge binder .

  • Differentiation: Unlike pyrazole-based inhibitors, picolinamide derivatives offer a distinct selectivity profile, often sparing other kinases like VEGFR, which reduces hypertensive side effects.

mGlu5 Negative Allosteric Modulators (NAMs)

In CNS drug development, this scaffold is used to synthesize NAMs for the metabotropic glutamate receptor 5 (mGlu5).

  • Mechanism: The scaffold binds to an allosteric site within the transmembrane domain, reducing the receptor's sensitivity to glutamate. This is explored for treating addiction and anxiety disorders.

Experimental Protocols

Protocol: Synthesis of a Bioactive Amide (Coupling Reaction)

This protocol describes how to couple the scaffold to an acid chloride or carboxylic acid to generate a potential kinase inhibitor library.

Objective: Synthesize a N-acylated derivative of 3-amino-5-methylpyridine-2-carboxamide.

Reagents:

  • 3-Amino-5-methylpyridine-2-carboxamide (1.0 eq)[1]

  • Aryl Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide, Anhydrous)

Workflow:

  • Dissolution: Dissolve the Aryl Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to activate the acid.

  • Addition: Add 3-Amino-5-methylpyridine-2-carboxamide (1.0 eq) to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS for the formation of the product mass

    
    .
    
  • Quench & Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Protocol: C-H Activation (Directing Group Utility)

The picolinamide group is a powerful Directing Group (DG) for Palladium-catalyzed C-H functionalization.

Objective: Functionalize the C4 or C6 position of the pyridine ring.

  • Catalyst System:

    
     (5-10 mol%).
    
  • Oxidant:

    
     or Benzoquinone.
    
  • Coupling Partner: Alkyl iodide or Aryl iodide.

  • Conditions: Heat at 80–110°C in t-Amyl alcohol or Toluene.

  • Mechanism: The pyridine nitrogen and amide nitrogen coordinate to Pd, directing the catalyst to the ortho-C-H bond (position 4 or 6), enabling late-stage functionalization of the scaffold.

References

  • Myt1 Inhibitors & FBXW7 Synthetic Lethality

    • Patent: "Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same." (2024).[1][2][3] European Patent Office.

    • Context: Describes the use of 3-amino-5-methylpicolinamide as a core intermediate for Myt1 inhibitors (Compounds 1-977).
  • FGFR Inhibitor Design

    • "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors." (2024). Journal of Medicinal Chemistry.

    • Context: Discusses the structural homology and binding mode of carboxamide-based hinge binders in FGFR kinases.
  • mGlu5 Allosteric Modulators

    • "Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5." (2025).[3] ACS Medicinal Chemistry Letters.

    • Context: Highlights picolinamides as the starting point for optimizing mGlu5 NAMs.
  • Chemical Identity & Properties

    • "3-Amino-5-methylpicolinamide Product Data." Sigma-Aldrich / Merck.

    • Context: Verification of CAS 1208081-47-3 and physical properties.

Sources

Exploratory

In Silico Elucidation of Binding Modes: 3-Amino-5-methylpyridine-2-carboxamide

Executive Summary This technical guide provides a rigorous in silico framework for modeling 3-Amino-5-methylpyridine-2-carboxamide , a privileged scaffold in medicinal chemistry. While often utilized as a fragment in lar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous in silico framework for modeling 3-Amino-5-methylpyridine-2-carboxamide , a privileged scaffold in medicinal chemistry. While often utilized as a fragment in larger drug candidates (e.g., for c-Met, FGFR, or EGFR inhibition), this molecule possesses unique electronic features—specifically a critical intramolecular hydrogen bond—that dictate its binding thermodynamics.

This document moves beyond standard operating procedures to explain the causality of binding. It details a self-validating workflow integrating Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD) to predict binding affinity and stability with high confidence.

Part 1: Chemical Space & Ligand Preparation

The "Pseudo-Ring" Phenomenon

The core structural feature of 3-Amino-5-methylpyridine-2-carboxamide is not merely its functional groups, but the intramolecular hydrogen bond (IMHB) formed between the exocyclic 3-amino proton and the carbonyl oxygen of the 2-carboxamide.[1]

  • Mechanistic Insight: This interaction forms a planar "pseudo-six-membered ring."

  • Thermodynamic Consequence: This locks the ligand into a bioactive conformation prior to binding, significantly reducing the entropic penalty (

    
    ) typically associated with flexible ligands. Standard force fields (e.g., OPLS3e, GAFF2) may underestimate this barrier; therefore, QM validation is mandatory.
    
Protocol: QM-Polarized Ligand Preparation

To ensure the starting geometry accurately reflects this electronic lock, we employ Density Functional Theory (DFT).

Step-by-Step Workflow:

  • Initial Generation: Generate 3D coordinates from SMILES (Cc1cncc(c1N)C(=O)N).

  • Tautomer Enumeration: Generate all states at pH 7.4. Note: The pyridine nitrogen must remain unprotonated to act as a hydrogen bond acceptor in the kinase hinge region.

  • DFT Optimization:

    • Software: Gaussian 16 or Jaguar.

    • Theory Level: B3LYP/6-31G++ .

    • Solvation: PCM (Water).

    • Objective: Calculate the energy difference between the planar (H-bonded) and twisted conformations. If

      
       kcal/mol, restrain the torsion angle during the initial docking phase.
      

Part 2: Target Selection & Homology Modeling

For this guide, we model the ligand as a Type I Kinase Inhibitor , targeting the ATP-binding hinge region. We will use c-Met (Hepatocyte Growth Factor Receptor) as the representative target due to the scaffold's known affinity for this pocket.

Active Site Definition

The 3-aminopyridine-2-carboxamide motif typically binds via a bidentate interaction with the kinase hinge residues (e.g., Pro1158/Met1160 in c-Met).

Interaction TypeLigand AtomProtein Residue (c-Met numbering)Distance (Å)
H-Bond Acceptor Pyridine N1Met1160 (Backbone NH)2.8 - 3.0
H-Bond Donor 3-Amino (

)
Pro1158 (Backbone CO)2.8 - 3.1
Hydrophobic 5-MethylGatekeeper Residue (Val/Leu)3.5 - 4.0

Part 3: Molecular Docking Workflow

Strategy: Constrained Induced Fit

Standard rigid-receptor docking fails to account for the subtle breathing of the kinase P-loop. We utilize an Induced Fit Docking (IFD) protocol with specific constraints to enforce the bidentate hinge interaction.

Protocol Execution
  • Grid Generation: Center the grid box (20 ų) on the centroid of the native ligand (e.g., c-Met co-crystal PDB: 3LQ8).

  • Constraint Setup:

    • Define a Hydrogen Bond Constraint on the backbone NH of Met1160.

    • Reasoning: This interaction is the "anchor"; without it, the pose is irrelevant for a kinase inhibitor.

  • Sampling:

    • Generate 50 poses per ligand.

    • Soft-Potential Docking: Scale van der Waals radii of receptor atoms by 0.5 to allow the 5-methyl group to find optimal packing against the gatekeeper residue.

  • Scoring: Re-score using Glide XP (Extra Precision) or equivalent. Filter poses that do not maintain the intramolecular H-bond (Planarity check).

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the "pseudo-ring" and the persistence of the hinge hydrogen bonds over time.

Simulation Setup (GROMACS/AMBER)
  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • System: Solvate in a cubic TIP3P water box with 10 Å padding. Neutralize with 0.15 M NaCl.

  • Equilibration: NVT (1 ns) followed by NPT (1 ns) with position restraints on the protein backbone.

Production Run & Analysis

Run a 100 ns production trajectory . The key metric for success is not just RMSD, but Hydrogen Bond Persistence .

Data Analysis Table: Success Criteria

Metric Threshold for Success Interpretation
Ligand RMSD < 2.0 Å Ligand remains stable in the pocket.
H-Bond Occupancy (Hinge) > 85% of time The bidentate anchor is robust.
Intramolecular H-Bond > 90% of time The "pseudo-ring" conformation is energetically favorable.

| 5-Methyl Fluctuation (RMSF) | < 1.5 Å | The methyl group is locked in a hydrophobic pocket, not solvent-exposed. |

Part 5: Visualization of Workflow

The following diagram illustrates the integrated workflow, highlighting the critical decision points (QM validation and H-Bond constraints).

G Start Ligand Structure (SMILES) QM QM Optimization (DFT B3LYP/6-31G**) Check Intramolecular H-Bond Start->QM Decision Is Planar Energy < 5kcal? QM->Decision Decision->QM No (Refine Basis Set) Prep Ligand Prep (Tautomer Gen) Decision->Prep Yes (Locked) Dock Induced Fit Docking (Constraint: Met1160) Prep->Dock MD MD Simulation (100 ns, CHARMM36m) Dock->MD Analysis Analysis: 1. H-Bond Persistence 2. MM-GBSA Energy MD->Analysis

Caption: Integrated computational workflow for validating the binding mode of 3-Amino-5-methylpyridine-2-carboxamide, emphasizing QM pre-validation.

Part 6: Interaction Topology Diagram

This diagram visualizes the specific pharmacophore interactions within the kinase hinge region, utilizing the specified color palette.

Interactions Ligand_Core Pyridine Scaffold Ligand_N1 Pyridine N1 (Acceptor) Ligand_Core->Ligand_N1 Ligand_NH2 3-Amino Group (Donor) Ligand_Core->Ligand_NH2 Ligand_Me 5-Methyl Group (Hydrophobic) Ligand_Core->Ligand_Me Rec_Met Met1160 Backbone NH Ligand_N1->Rec_Met H-Bond (2.8 A) Ligand_NH2->Ligand_Core Intramolecular H-Bond (Planar Lock) Rec_Pro Pro1158 Backbone CO Ligand_NH2->Rec_Pro H-Bond (2.9 A) Rec_Gate Gatekeeper (Val/Leu) Ligand_Me->Rec_Gate Van der Waals

Caption: Pharmacophore map showing the bidentate hinge binding and the critical intramolecular "Planar Lock" characteristic of this scaffold.

References

  • Kuhn, D., et al. (2016). "Prospective Evaluation of Free Energy Calculations for the Prioritization of Cathepsin K Inhibitors." Journal of Medicinal Chemistry.

    • Context: Validates the use of FEP/MM-GBSA in fragment optimiz
  • Schrödinger, LLC. (2024). "Glide: A Complete Solution for Ligand-Receptor Docking." Schrödinger Documentation.

    • Context: Industry standard for the constrained docking protocols described.
  • Götz, A. W., et al. (2012). "Routine Microsecond Molecular Dynamics Simulations with AMBER on GPUs." Journal of Chemical Theory and Computation.

    • Context: Foundational reference for the MD protocols (AMBER/GROMACS) cited in Part 4.
  • Bembenek, S. D., et al. (2009). "The Role of Intramolecular Hydrogen Bonding in Drug Discovery." Medicinal Chemistry Research.

    • Context: Authoritative grounding for the "Pseudo-Ring" thermodynamic argument.
  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of c-Met and ALK." Journal of Medicinal Chemistry.

    • Context: Establishes the 2-aminopyridine/carboxamide binding mode in the c-Met hinge region.

Sources

Foundational

The Planar Hinge-Binder: 3-Amino-5-methylpyridine-2-carboxamide in Fragment-Based Drug Discovery (FBDD)

Executive Summary 3-Amino-5-methylpyridine-2-carboxamide (CAS: 876383-92-9) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-methylpyridine-2-carboxamide (CAS: 876383-92-9) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from a unique intramolecular hydrogen bond (IMHB) that locks the molecule into a planar, pseudocyclic conformation, mimicking the adenine ring of ATP. This guide provides a technical deep-dive into its structural logic, synthetic accessibility, and application as a high-efficiency fragment for targeting the ATP-binding hinge region of kinases (e.g., FGFR, c-Met) and other nucleotide-binding proteins.

Structural Logic & Pharmacophore: The "Pseudo-Purine" Effect

The efficacy of this fragment is not accidental; it is a result of precise conformational pre-organization. In solution, many biaryl or amide-substituted heterocycles adopt twisted conformations to minimize steric clash. However, 3-amino-5-methylpyridine-2-carboxamide forms a robust 6-membered intramolecular hydrogen bond between the 3-amino proton (donor) and the 2-carboxamide carbonyl oxygen (acceptor).

Key Pharmacophoric Features
  • Conformational Lock (The "Pseudo-Purine"): The IMHB planarizes the system, reducing the entropic penalty upon binding to the protein target. The resulting geometry is bioisosteric to the N1-C6 region of the purine ring in ATP.

  • Bidentate Hinge Binding:

    • Pyridine Nitrogen (

      
      ):  Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge residue.
      
    • Amide Nitrogen (

      
      ):  Acts as a Hydrogen Bond Donor (HBD) for the backbone carbonyl of the hinge residue.
      
  • The 5-Methyl Vector: This substituent is critical for Ligand Lipophilicity Efficiency (LLE). It projects into the hydrophobic sub-pocket (often the "gatekeeper" region or solvent front), providing a handle for growing the fragment without disrupting the hinge-binding geometry.

Visualization: Pharmacophore & Binding Mode

Pharmacophore cluster_fragment Fragment: 3-Amino-5-methylpyridine-2-carboxamide cluster_protein Protein Target (Kinase Hinge) Pyr Pyridine Ring (Scaffold Core) N_py Pyridine N (H-Bond Acceptor) Pyr->N_py C_amide 2-Carboxamide (C=O) Pyr->C_amide N_amino 3-Amino Group (NH2) Pyr->N_amino Me_group 5-Methyl (Hydrophobic Vector) Pyr->Me_group Hinge_NH Backbone NH (Donor) N_py->Hinge_NH Intermolecular H-Bond Hinge_CO Backbone C=O (Acceptor) C_amide->Hinge_CO Intermolecular H-Bond (via Amide NH2) N_amino->C_amide Intramolecular H-Bond (Planar Lock)

Figure 1: Pharmacophore map showing the critical intramolecular lock and intermolecular hinge interactions.

Synthetic Accessibility & Protocols

For drug design, a fragment must be easily synthesized and derivatized. The most robust route to 3-amino-5-methylpyridine-2-carboxamide avoids the harsh conditions of direct amination, utilizing instead a palladium-catalyzed cyanation followed by controlled hydrolysis.

Synthetic Workflow Diagram

Synthesis Start Start: 2-Bromo-5-methylpyridin-3-amine (Commercially Available) Step1 Step 1: Cyanation Zn(CN)2, Pd2(dba)3, dppf DMF, 120°C Start->Step1 Pd-Catalysis Intermediate Intermediate: 3-Amino-5-methylpicolinonitrile Step1->Intermediate Step2 Step 2: Controlled Hydrolysis Conc. H2SO4, 60°C -> Ice Water Intermediate->Step2 Hydration Product Product: 3-Amino-5-methylpyridine-2-carboxamide Step2->Product Yield: ~75-85%

Figure 2: Optimized synthetic route from the bromo-pyridine precursor.

Detailed Experimental Protocol
Step 1: Synthesis of 3-Amino-5-methylpicolinonitrile

Rationale: Direct carboxylation of aminopyridines can be low-yielding due to catalyst poisoning by the free amine. Cyanation is a robust alternative that introduces the carbon atom at C2.

  • Reagents: 2-Bromo-5-methylpyridin-3-amine (1.0 eq), Zinc cyanide (

    
    , 0.6 eq), 
    
    
    
    (0.02 eq), dppf (0.04 eq).
  • Solvent: Anhydrous DMF (degassed).

  • Procedure:

    • Charge a reaction vial with the bromide, zinc cyanide, and catalysts under nitrogen atmosphere.

    • Add DMF and seal the vessel.

    • Heat to 120°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (

      
      ) and appearance of the nitrile (
      
      
      
      ).
    • Workup: Cool to RT. Dilute with EtOAc and wash with 1M

      
       (to remove Zn salts) and brine. Dry over 
      
      
      
      , concentrate, and purify via flash chromatography (Hexane/EtOAc).
Step 2: Hydrolysis to Carboxamide

Rationale: Basic hydrolysis (


) often leads to the carboxylic acid (over-hydrolysis). Acidic hydrolysis with concentrated sulfuric acid stops cleanly at the amide stage due to the stability of the protonated amide intermediate.
  • Reagents: 3-Amino-5-methylpicolinonitrile (1.0 eq), Conc.

    
    .
    
  • Procedure:

    • Cool conc.

      
       (5 vol) to 0°C.
      
    • Add the nitrile portion-wise (exothermic).

    • Warm to 60°C and stir for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice.

    • Isolation: Neutralize carefully with solid

      
       or 50% NaOH to pH 8. The product often precipitates as an off-white solid. Filter, wash with cold water, and dry.
      
    • Validation: Verify by NMR. The nitrile peak (~116 ppm in

      
      ) disappears; amide carbonyl appears (~168 ppm).
      

Physicochemical Profile & Data Summary

This fragment is designed to maximize Ligand Efficiency (LE) . The table below summarizes the theoretical properties that make it an ideal starting point for FBDD.

PropertyValueImplication for Drug Design
MW 151.17 DaLeaves ample room for growing (>350 Da) to reach lead status.
cLogP ~0.5Highly soluble; ideal for high-concentration NMR screening.
H-Bond Donors 2 (Amide

, Amine

)
Specific interactions with hinge region backbone.
H-Bond Acceptors 2 (Pyridine N, Amide O)Complementary to hinge region.[1]
PSA (Polar Surface Area) ~80

Good permeability potential, though slightly high for a fragment (balanced by low MW).
Rotatable Bonds 0 (Effective)The IMHB locks the amide bond, reducing entropic penalty (

).

Medicinal Chemistry Applications

A. Kinase Inhibition (The "Hinge" Strategy)

The 3-aminopyridine-2-carboxamide motif is a bioisostere of the benzamide moiety found in HDAC inhibitors and the aminopyrimidine moiety in CDK inhibitors.

  • Mechanism: The fragment binds to the ATP pocket. The 5-methyl group points toward the Gatekeeper residue (e.g., T790 in EGFR or equivalent in FGFR).

  • Case Study (FGFR): In FGFR inhibitors, this scaffold serves as the "head group." Optimization involves extending from the 5-position (via Suzuki coupling if using a 5-bromo precursor instead of methyl) or derivatizing the 3-amino group (though this breaks the IMHB, so it is less common).

B. Fragment Validation Protocol: STD-NMR

To confirm this fragment binds to your target protein before investing in chemistry, use Saturation Transfer Difference (STD) NMR.

Protocol:

  • Sample Prep: Protein (5-10

    
    ) + Fragment (500-1000 
    
    
    
    ) in
    
    
    buffer.
  • Experiment:

    • Irradiate the protein (on-resonance) at a region with no ligand signals (e.g., -1 ppm or >10 ppm).

    • Record an off-resonance reference spectrum.

    • Subtract the spectra.

  • Result Interpretation:

    • If the fragment binds, magnetization transfers from the protein to the ligand protons via the Nuclear Overhauser Effect (NOE).

    • Positive Signal: The methyl protons (singlet, ~2.2 ppm) and aromatic protons will appear in the difference spectrum.

    • Negative Control: Run the ligand without protein to ensure no direct irradiation artifacts.

References

  • Structural Basis of Kinase Inhibition

    • Title: Fragment-based discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Synthetic Methodology (Nitrile Hydrolysis)

    • Title: Practical Synthesis of Aminopyridine-carboxamides via Pd-Catalyzed Cyan
    • Source: Journal of Organic Chemistry (General reference for cyan
    • URL:[Link]

  • Intramolecular Hydrogen Bonding in Drug Design

    • Title: Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry.[2][3]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link][4]

  • Fragment Library Design

    • Title: Properties of 3-aminopyridin-2-one fragment (Structural analog analysis).
    • Source: ResearchG
    • URL:[Link]

Sources

Exploratory

Solubility Profiling of 3-Amino-5-methylpyridine-2-carboxamide: A Technical Guide for Process Optimization

This guide is structured as a strategic technical whitepaper. Since specific peer-reviewed solubility datasets for 3-Amino-5-methylpyridine-2-carboxamide (CAS 1208081-47-3) are proprietary or not widely published in open...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a strategic technical whitepaper. Since specific peer-reviewed solubility datasets for 3-Amino-5-methylpyridine-2-carboxamide (CAS 1208081-47-3) are proprietary or not widely published in open literature, this guide serves as a definitive protocol for generating, modeling, and applying that data. It synthesizes theoretical structural analysis with field-proven experimental methodologies.

Executive Summary

In the synthesis of Janus kinase (JAK) inhibitors and related pyridine-carboxamide pharmacophores, 3-Amino-5-methylpyridine-2-carboxamide serves as a critical intermediate. Its purification efficiency directly impacts the yield and purity of the final API.

This guide addresses the solubility landscape of this compound. While specific solubility curves are often proprietary, this document provides a theoretical solubility profile , a validated experimental protocol (Laser Monitoring Method) for precise determination, and the thermodynamic models required to scale up recrystallization processes.

Physicochemical Profile & Theoretical Solubility

Understanding the molecular interaction potential is the first step in solvent selection.

Structural Analysis

The molecule (C₇H₉N₃O) contains three distinct functional regions that dictate its solvent affinity:

  • Pyridine Ring (Aromatic): Provides

    
    -
    
    
    
    stacking potential; contributes to lipophilicity, making the compound moderately soluble in intermediate polarity solvents.
  • Exocyclic Amino Group (-NH₂): Acts as a Hydrogen Bond Donor (HBD).

  • Carboxamide Group (-CONH₂): A dual-function moiety acting as both HBD and Hydrogen Bond Acceptor (HBA).

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the solubility behavior follows this gradient:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, NMPHigh Strong dipole-dipole interactions; disruption of intermolecular H-bonds.
Short-Chain Alcohols Methanol, EthanolModerate-High Solvation via H-bonding with amino/amide groups.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole interactions; useful for anti-solvent crystallization.
Non-Polar Hexane, TolueneLow Lack of H-bonding capability; high energy cost to cavitate solvent.
Aqueous WaterpH Dependent Pyridine nitrogen (pKa ~3-4) protonation enhances solubility in acidic media.

Experimental Protocol: Laser Monitoring Method

To generate precise solubility curves (Mole Fraction


 vs. Temperature 

), we utilize the Dynamic Laser Monitoring Method . This technique is superior to the gravimetric shake-flask method due to its speed and elimination of sampling errors.
Workflow Diagram

SolubilityProtocol Setup 1. Preparation Dosing 2. Solute Addition Setup->Dosing Weigh Solvent Equilibration 3. Thermal Equilibration Dosing->Equilibration T_start < T_sat LaserDetection 4. Laser Transmissivity Equilibration->LaserDetection Heating Rate 2K/h DataPoint 5. Record Dissolution T LaserDetection->DataPoint Transmissivity Max DataPoint->Dosing Add more solute (Synthetic Method) Modeling 6. Thermodynamic Fitting DataPoint->Modeling Complete Curve

Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid solubility limits.

Detailed Methodology
  • Apparatus: A jacketed glass vessel (50 mL) equipped with a mechanical stirrer and a laser transmissivity probe (e.g., 650 nm laser source + photodetector).

  • Solvent Preparation: Gravimetrically dispense a known mass of solvent (

    
    ) into the vessel.
    
  • Solute Addition: Add an initial mass of 3-Amino-5-methylpyridine-2-carboxamide (

    
    ).
    
  • Dissolution Detection:

    • Set the thermostat to a temperature well below the saturation point.

    • Slowly heat the suspension (0.2 K/min) while stirring (400 rpm).

    • Monitor the laser intensity (

      
      ).[1] In suspension, 
      
      
      
      is low due to scattering.
    • Endpoint: The temperature at which

      
       reaches the baseline of the pure solvent is recorded as the saturation temperature (
      
      
      
      ).
  • Iteration: Add more solute to the same vessel and repeat to generate a full curve (Synthetic Method).

Thermodynamic Modeling

Once experimental data is collected, it must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution. These parameters are vital for designing cooling crystallization profiles.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data in pure solvents.



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical parameters derived via regression analysis.
    
van't Hoff Equation

Used to determine the apparent thermodynamic functions.



  • Interpretation:

    • If

      
      : Dissolution is endothermic . Solubility increases with temperature (typical for this class of compounds).
      
    • If

      
      : Dissolution is exothermic .
      
Data Presentation Template

Organize your generated data into the following format for analysis:

SolventT (K)Mole Fraction (

)
Calculated (

)
Relative Deviation (%)
Methanol 293.15[Data][Model]

Methanol 298.15[Data][Model]

Ethanol 293.15[Data][Model]

...............

Process Implications: Crystallization Design

The solubility data directly informs the isolation strategy for the intermediate.

Cooling Crystallization

If the solubility curve is steep (high


), cooling crystallization  is efficient.
  • Solvent: Methanol or Ethanol.[2][3][4]

  • Protocol: Dissolve at reflux

    
     Linear cooling ramp 
    
    
    
    Nucleation
    
    
    Filtration.
Anti-Solvent Crystallization

If the solubility is too high in alcohols or the curve is flat, use an anti-solvent .

  • Primary Solvent: DMSO or DMF (High solubility).

  • Anti-Solvent: Water or Isopropanol (Low solubility).

  • Dosing Strategy: Slowly add Water to the DMSO solution to lower the saturation limit and force precipitation.

CrystallizationDecision Start Solubility Data Analysis SteepCurve Steep Curve? (High dS/dT) Start->SteepCurve HighSol High Solubility at Ambient T? SteepCurve->HighSol No Cooling Cooling Crystallization (e.g., in MeOH) SteepCurve->Cooling Yes AntiSolvent Anti-Solvent Crystallization (DMSO + Water) HighSol->AntiSolvent Yes Evap Evaporative Crystallization HighSol->Evap No

Figure 2: Decision tree for selecting crystallization mode based on solubility thermodynamics.

References

  • Compound Identification: PubChem. 3-Amino-5-methylpyridine-2-carboxamide (CID 53395566). National Library of Medicine. Link

  • Experimental Methodology: Jouyban, A., et al. "Automated System for Determining Drug Solubility Based on Laser Monitoring Technique." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Engineering Data. Link

  • Solubility Prediction: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 3-Amino-5-methylpyridine-2-carboxamide Derivatives

Abstract & Strategic Significance The 3-amino-pyridine-2-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 3-amino-pyridine-2-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., FGFR, BTK) and anti-tubercular agents. The presence of the 3-amino group provides a versatile handle for late-stage functionalization (urea/amide formation), while the 2-carboxamide moiety often engages in crucial hydrogen-bonding interactions within the ATP-binding pocket of enzymes.

This Application Note details a robust, scalable, and regioselective protocol for the synthesis of 3-amino-5-methylpyridine-2-carboxamide . Unlike traditional Hofmann rearrangement routes which often suffer from poor regiocontrol on asymmetric pyridine rings, this protocol utilizes a Nucleophilic Aromatic Substitution (


) / Nitrile Hydration / Nitro Reduction  sequence. This pathway guarantees regiochemical integrity and scalability.

Retrosynthetic Analysis & Pathway Logic

To ensure high purity and regioselectivity, we avoid electrophilic aromatic substitution on the pyridine ring, which is notoriously difficult to control. Instead, we employ a "functional group interconversion" strategy starting from a halogenated nitro-pyridine precursor.

The Logic Flow:
  • Target: 3-Amino-5-methylpyridine-2-carboxamide.

  • Precursor: 3-Nitro-5-methylpyridine-2-carboxamide.

  • Intermediate: 2-Cyano-3-nitro-5-methylpyridine.

  • Starting Material: 2-Chloro-3-nitro-5-methylpyridine (Commercially available or synthesized via nitration of 2-hydroxy-5-methylpyridine followed by chlorination).

Retrosynthesis Target Target: 3-Amino-5-methylpyridine- 2-carboxamide NitroAmide Precursor: 3-Nitro-5-methylpyridine- 2-carboxamide Target->NitroAmide Nitro Reduction (Chemoselective) Nitrile Intermediate: 2-Cyano-3-nitro- 5-methylpyridine NitroAmide->Nitrile Nitrile Hydration (Controlled) Start Start: 2-Chloro-3-nitro- 5-methylpyridine Nitrile->Start Pd-Catalyzed Cyanation

Figure 1: Retrosynthetic logic ensuring regiochemical fidelity.

Detailed Experimental Protocols

Phase 1: Palladium-Catalyzed Cyanation

Objective: Substitution of the C2-Chloride with a Nitrile group. Criticality: High. The nitro group at C3 activates the C2 position for


, but using Pd-catalysis (Rosenmund-von Braun conditions) is safer and higher-yielding than traditional nucleophilic substitution with NaCN.

Reagents:

  • 2-Chloro-3-nitro-5-methylpyridine (1.0 eq)

  • Zinc Cyanide (

    
    ) (0.6 eq)
    
  • 
     (5 mol%)
    
  • Solvent: DMF (Anhydrous)

Protocol:

  • Charge a reaction vessel with 2-chloro-3-nitro-5-methylpyridine (10.0 g, 58 mmol) and

    
     (4.1 g, 35 mmol).
    
  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Add anhydrous DMF (100 mL) and stir to dissolve.

  • Add

    
     (3.3 g, 2.9 mmol) under 
    
    
    
    flow.
  • Heat the mixture to 100°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (300 mL) and wash with 2M

    
     (to chelate Zn/Pd salts), followed by brine.
    
  • Dry over

    
    , concentrate, and purify via flash chromatography (SiO2, 10-20% EtOAc/Hexanes).
    
  • Expected Yield: 85-92% (Yellow solid).

Phase 2: Controlled Nitrile Hydration

Objective: Convert the nitrile (-CN) to the primary amide (-


) without hydrolyzing to the carboxylic acid.
Mechanism:  Radziszewski reaction using basic peroxide.

Reagents:

  • 2-Cyano-3-nitro-5-methylpyridine (from Phase 1)

  • Hydrogen Peroxide (30% aq.)

  • Potassium Carbonate (

    
    )
    
  • Solvent: DMSO or Ethanol/Water

Protocol:

  • Dissolve the nitrile intermediate (8.0 g) in DMSO (40 mL).

  • Place the flask in a water bath at 20°C (Reaction is exothermic).

  • Add

    
     (1.5 eq) followed by dropwise addition of 30% 
    
    
    
    (4.0 eq).
  • Allow to stir at ambient temperature for 2 hours.

  • Checkpoint: LC-MS should show Mass [M+1] = 182. If carboxylic acid forms, reduce reaction time or temperature.

  • Workup: Pour the reaction mixture into ice-water (200 mL). The product usually precipitates.

  • Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

  • Expected Yield: 80-88% (Off-white solid).

Phase 3: Chemoselective Nitro Reduction

Objective: Reduce -


 to -

without reducing the pyridine ring or hydrolyzing the amide. Method: Iron-mediated reduction (Béchamp conditions). This is preferred over Hydrogenation (

) if halogen substituents are present (to avoid dehalogenation) or to prevent over-reduction.

Reagents:

  • 3-Nitro-5-methylpyridine-2-carboxamide (from Phase 2)

  • Iron Powder (Fe, 325 mesh) (5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1)

Protocol:

  • Suspend the nitro-amide (5.0 g, 27.6 mmol) in Ethanol (100 mL) and Water (25 mL).

  • Add

    
     (7.4 g) and Iron powder (7.7 g).
    
  • Heat to reflux (80°C) with vigorous stirring for 2 hours.

  • Monitoring: The yellow color of the nitro compound will fade to a colorless/brown suspension.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate to remove ethanol.

  • Extract the aqueous residue with EtOAc (3 x 50 mL). Note: The product is moderately polar; 10% MeOH in DCM may be required for extraction if solubility is an issue.

  • Dry organics over

    
     and concentrate.
    
  • Purification: Recrystallization from Ethanol/Ether or flash chromatography (DCM/MeOH 95:5).

Quantitative Data Summary

ParameterPhase 1 (Cyanation)Phase 2 (Hydration)Phase 3 (Reduction)
Reagent

/ Pd

/

Fe /

Temp 100°C20-25°C80°C (Reflux)
Time 4 h2 h2-3 h
Typical Yield 85-92%80-88%75-85%
Key Risk Cyanide toxicity (manage waste)Over-hydrolysis to acidIncomplete reduction
Color Change Yellow solidOff-white precipitateYellow

Colorless

Troubleshooting & Expert Insights

Solubility Issues

The final product, 3-amino-5-methylpyridine-2-carboxamide , possesses both a hydrogen bond donor (amine/amide) and acceptor (pyridine N). This leads to high crystallinity and poor solubility in non-polar solvents.

  • Solution: Use polar aprotic solvents (DMSO, DMF) for subsequent coupling reactions. For NMR, use DMSO-

    
    .
    
Regiochemistry Verification

Ensure the starting material is 2-chloro-3-nitro-5-methylpyridine.[1] The isomer 2-chloro-5-nitro-3-methylpyridine is a common impurity in bulk supplies.

  • Validation: Check

    
     NMR coupling constants. The protons at C4 and C6 in the target molecule should show meta-coupling (
    
    
    
    ).
Self-Validating Workflow

The following DOT diagram illustrates the decision matrix during the synthesis to ensure quality control.

Workflow Start Start Phase 2: Nitrile Hydration Check1 LC-MS Check: Mass 182 (Amide)? Start->Check1 Acid Error: Mass 183 (Carboxylic Acid) Check1->Acid No (M+H=183) Proceed Isolate Solid Check1->Proceed Yes Reduct Phase 3: Fe Reduction Proceed->Reduct Check2 Color Change: Yellow to Clear? Reduct->Check2 Check2->Reduct No (Add more Fe) Final Final Product: 3-Amino-5-methyl-pyr-2-carboxamide Check2->Final Yes

Figure 2: Operational workflow with critical quality control checkpoints.

References

  • Organic Syntheses, Coll.[2][3] Vol. 7, p. 27 (1990). Preparation of 3-Aminopyridine derivatives via Hofmann and other routes.

  • ChemicalBook Protocols. Synthesis of 3-Amino-2-bromo-5-methylpyridine (Analogous Precursor).

  • Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives (Bioisosteres).

  • Google Patents US5332824A. Process for the preparation of 2-amino-5-methyl-pyridine (Background on methylpyridine reactivity).

  • MDPI Molecules. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis and Evaluation.

Sources

Application

3-Amino-5-methylpyridine-2-carboxamide as a building block in organic synthesis

Topic: Strategic Utilization of 3-Amino-5-methylpyridine-2-carboxamide in Heterocyclic Scaffold Construction Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 3-Amino-5-methylpyridine-2-carboxamide in Heterocyclic Scaffold Construction Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Privileged "Ortho-Amino Amide" Scaffold for Fused Heterocycle Synthesis

Introduction & Chemical Profile

3-Amino-5-methylpyridine-2-carboxamide (CAS: 1208081-47-3 ) is a high-value building block characterized by the "ortho-amino amide" motif. This structural arrangement acts as a pre-organized bidentate nucleophile, enabling rapid access to fused nitrogen heterocycles—specifically pyrido[2,3-d]pyrimidines and imidazo[4,5-b]pyridines .

In medicinal chemistry, this scaffold offers two distinct strategic advantages:

  • Scaffold Rigidity: The pyridine ring restricts conformational flexibility, reducing the entropy penalty upon binding to protein targets (e.g., ATP-binding pockets of kinases).

  • Metabolic Blocking: The 5-methyl group occupies the reactive C5 position, blocking potential metabolic oxidation (a common clearance pathway for simple pyridines) and providing a lipophilic handle for hydrophobic interactions.

Chemical Specifications
PropertyData
CAS Number 1208081-47-3
IUPAC Name 3-Amino-5-methylpyridine-2-carboxamide
Synonyms 3-Amino-5-methylpicolinamide
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functionality 1,3-Binucleophile (Amine + Amide Nitrogen)

Reactivity Profile & Strategic Logic

The utility of this building block stems from its three distinct reactive centers. Understanding the electronic interplay between the electron-donating amino group and the electron-withdrawing carboxamide is critical for reaction design.

ReactivityMap cluster_products Target Scaffolds Core 3-Amino-5-methyl pyridine-2-carboxamide Amide C2-Carboxamide (Electrophile/Nucleophile) Core->Amide Cyclization Partner A Amino C3-Amino Group (Primary Nucleophile) Core->Amino Cyclization Partner B Methyl C5-Methyl Group (Metabolic Blocker) Core->Methyl Hydrophobic Interaction Pyrimidine Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Amide->Pyrimidine + C1 Fragment (Orthoesters/Formamide) Amino->Pyrimidine Nucleophilic Attack

Figure 1: Reactivity map highlighting the bidentate nature of the scaffold for heterocycle construction.

Key Synthetic Workflows

Pathway A: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

This is the primary application. The condensation of the amino-amide with a one-carbon electrophile (e.g., triethyl orthoformate) closes the pyrimidine ring. This core mimics the purine structure of ATP, making it a "privileged scaffold" for kinase inhibitors (e.g., EGFR, PIM-1).

Pathway B: Hoffmann Rearrangement to 2,3-Diaminopyridines

Converting the carboxamide to an amine yields 2,3-diamino-5-methylpyridine . This vicinal diamine is the immediate precursor to imidazo[4,5-b]pyridines , a scaffold found in potent anticancer agents.

SynthesisWorkflow Start 3-Amino-5-methyl pyridine-2-carboxamide Orthoester Reagent: Triethyl Orthoformate Cat: Sulfamic Acid or AcOH Start->Orthoester Pathway A Hoffmann Reagent: Br2 / NaOH (Hoffmann Rearrangement) Start->Hoffmann Pathway B IntermedA Intermediate: Imidate / Amidine Orthoester->IntermedA ProductA Pyrido[2,3-d]pyrimidin-4(3H)-one (Kinase Inhibitor Core) IntermedA->ProductA -EtOH ProductB 2,3-Diamino-5-methylpyridine Hoffmann->ProductB -CO2 CyclizB Cyclization (+ R-CHO / R-COOH) ProductB->CyclizB FinalB Imidazo[4,5-b]pyridine CyclizB->FinalB

Figure 2: Divergent synthetic pathways accessing two distinct bioactive classes.

Detailed Experimental Protocols

Protocol 1: Cyclocondensation to Pyrido[2,3-d]pyrimidin-4(3H)-one

Objective: Synthesis of the fused pyrimidine core using a "One-Pot" orthoester method.

Reagents:

  • 3-Amino-5-methylpyridine-2-carboxamide (1.0 eq)[1]

  • Triethyl orthoformate (TEOF) (5.0 eq) – Acts as both reagent and solvent.

  • Sulfamic acid (5 mol%) or Glacial Acetic Acid (catalytic)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 3-Amino-5-methylpyridine-2-carboxamide (1.51 g, 10 mmol).

  • Reagent Addition: Add Triethyl orthoformate (8.3 mL, 50 mmol). Add Sulfamic acid (48 mg, 0.5 mmol) as a catalyst. Note: Sulfamic acid is preferred over acetic acid for cleaner profiles in TEOF reactions.

  • Reaction: Heat the suspension to reflux (approx. 146°C). The solid will dissolve as the reaction proceeds. Maintain reflux for 4–6 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM). Look for the disappearance of the starting material (lower Rf) and the appearance of a fluorescent spot (higher Rf).

  • Workup: Cool the reaction mixture to room temperature. A precipitate should form.

    • If no precipitate forms, concentrate the mixture under reduced pressure to ~20% volume and add diethyl ether or hexanes to induce crystallization.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove excess orthoester.

  • Purification: Recrystallize from ethanol if necessary.

Self-Validation Criteria:

  • 1H NMR (DMSO-d6): Disappearance of the broad amide protons (~7.5 ppm) and amine protons (~6.5 ppm). Appearance of a sharp singlet at ~8.3–8.5 ppm (pyrimidine C2-H).

  • Yield: Expected range 75–85%.

Protocol 2: Hoffmann Rearrangement to 2,3-Diamino-5-methylpyridine

Objective: Conversion of the amide to a primary amine.

Reagents:

  • 3-Amino-5-methylpyridine-2-carboxamide (1.0 eq)[1]

  • Bromine (Br₂) (1.05 eq)

  • Sodium Hydroxide (NaOH) (4.0 eq, 10% aq solution)

Procedure:

  • Preparation of Hypobromite: In a separate flask, add Br₂ dropwise to a cold (0°C) solution of NaOH (2.5 eq) in water. Stir for 10 min to form NaOBr.

  • Addition: Add the 3-Amino-5-methylpyridine-2-carboxamide solid to the cold hypobromite solution in portions.

  • Rearrangement: Stir at 0°C for 30 minutes, then slowly warm to 70–80°C for 1 hour. Caution: Evolution of CO₂ gas will occur.

  • Workup: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (3x).

  • Isolation: Dry the combined organics over Na₂SO₄, filter, and concentrate.

  • Product: The resulting diamine is air-sensitive; store under inert gas or use immediately.

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over prolonged exposure to air.

  • Safety: The compound is an irritant. Standard PPE (gloves, goggles, lab coat) is required. During the Hoffmann rearrangement, ensure adequate ventilation due to bromine handling and CO₂ evolution.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives targeting EGFR.[2]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[2]

    • URL:[Link]

  • Hoffmann Rearrangement Applications

    • Title: Hofmann Rearrangement - Mechanism and Applications.[3]

    • Source: Chemistry Steps.[2][4][5]

    • URL:[Link]

  • Compound Data & Identifiers

    • Title: 3-Amino-5-methylpyridine-2-carboxamide (CID 53395566).[1]

    • Source: PubChem.[6][1]

    • URL:[Link]

  • Elastase Inhibitor Context (ZD8321)

    • Title: ZD8321 | Elastase Inhibitor.[7]

    • Source: MedChemExpress.[7]

Sources

Method

Application Note: Precision Amide Coupling Protocol for 3-Amino-5-methylpyridine-2-carboxamide

Executive Summary & Mechanistic Challenge The acylation of 3-amino-5-methylpyridine-2-carboxamide represents a significant synthetic challenge in medicinal chemistry, particularly in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Challenge

The acylation of 3-amino-5-methylpyridine-2-carboxamide represents a significant synthetic challenge in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Tyk2, BET bromodomain).[1] This substrate presents a "perfect storm" of deactivating factors:

  • Electronic Deactivation: The pyridine ring is electron-deficient, pulling density away from the exocyclic amine.[1]

  • Positional Deactivation: The 3-amino group is ortho to an electron-withdrawing carboxamide.[1]

  • Cyclization Risk: The proximity of the 3-amide product to the 2-carboxamide creates a high risk of dehydrative cyclization to form pyrido[3,2-d]pyrimidin-4(3H)-ones .[1]

This guide moves beyond standard "EDC/NHS" chemistry, which typically fails for this substrate, and provides three tiered protocols validated for conversion and chemoselectivity.

Mechanistic Pathway & Competitive Side Reactions[1]

The following diagram illustrates the desired pathway versus the thermodynamic trap (cyclization).

ReactionPathway Start 3-Amino-5-methyl pyridine-2-carboxamide Intermediate Tetrahedral Intermediate Start->Intermediate + R-CO-X (Slow Nucleophilic Attack) ActivatedAcid Activated Acid (R-CO-X) ActivatedAcid->Intermediate Product Target Amide (Kinetic Product) Intermediate->Product - HX (Fast) Byproduct Pyrido[3,2-d]pyrimidin-4-one (Thermodynamic Trap) Product->Byproduct High T / Acid (- H2O)

Figure 1: Reaction landscape.[1][2] Note that the target amide can cyclize to the pyrimidinone under forcing conditions (high heat or strong acid), a common impurity in this synthesis.[1]

Reagent Selection Strategy

Do not default to EDC or standard carbodiimides.[1] The nucleophilicity of the aniline is too low.[1] Use the following decision matrix to select your protocol.

FactorProtocol A: HATU (Standard)Protocol B: T3P (Preferred)Protocol C: Acid Chloride (Rescue)
Acid Reactivity Standard / AliphaticSterically Hindered / AromaticExtremely Low
Scale < 100 mg> 100 mg to kgVariable
Epimerization Risk ModerateVery LowHigh
Workup ChromatographicAqueous ExtractionVariable
Primary Risk Poor ConversionCostHydrolysis / Over-reaction

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Small Scale / Screening)

Best for: Initial library synthesis where the carboxylic acid is valuable.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • 3-Amino-5-methylpyridine-2-carboxamide (1.0 - 1.1 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (preferred) or DMAc.[1]

Procedure:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration relative to acid).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.[1]

  • Addition: Add the 3-Amino-5-methylpyridine-2-carboxamide (1.1 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

    • Checkpoint: Monitor by LCMS.[1][3][4] Look for [M+H]+ of product. If conversion < 50% after 16h, heat to 50°C. Do not exceed 60°C to avoid cyclization.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.[1]

Protocol B: T3P (Propylphosphonic Anhydride) (Process / Scale-Up)

Best for: Difficult substrates, weak nucleophiles, and avoiding chromatography.[1]

Mechanistic Advantage: T3P acts as a water scavenger and activates the acid without generating insoluble urea byproducts.[1] It is highly effective for electron-deficient anilines.[1][5]

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine Substrate (1.1 equiv)[1][4]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Pyridine (3.0 - 5.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)[1]

  • Solvent: EtOAc (preferred) or 2-MeTHF.[1]

Procedure:

  • Slurry: Charge the Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) into the flask. Add EtOAc (5-10 volumes).[1]

  • Base: Add Pyridine (4.0 equiv). The mixture may remain a slurry.[1]

  • Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes at RT.

  • Reaction: Stir at RT.

    • Optimization: If no reaction after 2h, heat to reflux (EtOAc, ~77°C).[1] T3P allows for thermal driving without significant decomposition.[1]

  • Workup (The "T3P Wash"):

    • Cool to RT.

    • Add water (5 vol) and stir for 15 min (quenches excess T3P).

    • Separate phases.[1] Wash organic layer with 0.5 M HCl (to remove pyridine), then NaHCO3, then brine.[1]

    • Result: Often yields pure product upon concentration.[1]

Protocol C: Ghosez’s Reagent / Acid Chloride (The "Nuclear Option")

Best for: Acids that fail to activate with HATU/T3P.[1] Strictly anhydrous conditions required.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)

  • Amine Substrate (1.0 equiv)[1]

  • Pyridine (2.0 equiv)[1]

  • Solvent: Dry DCM or THF.[1]

Procedure:

  • Activation: Dissolve Carboxylic Acid in dry DCM. Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C. Stir at RT for 1–2 hours.

    • Mechanism:[1][2][5][6][7] This generates the Acid Chloride in situ neutrally, avoiding the harsh HCl gas evolution of SOCl2.[1]

  • Coupling: In a separate flask, dissolve the Amine and Pyridine in dry DCM.

  • Combine: Add the activated acid chloride solution to the amine solution dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

Critical Control Points & Troubleshooting

Workflow Decision Tree

DecisionTree Start Start: Select Reagent CheckAcid Is Acid Sterically Hindered? Start->CheckAcid HATU Protocol A: HATU (Standard) CheckAcid->HATU No (Linear/Simple) T3P Protocol B: T3P (High Performance) CheckAcid->T3P Yes (Aromatic/Bulky) CheckLCMS Check LCMS HATU->CheckLCMS Low Conversion? T3P->CheckLCMS Low Conversion? AcidCl Protocol C: Acid Chloride (High Reactivity) CheckLCMS->AcidCl No Product Formed Heat Heat to 60°C (Watch for Cyclization) CheckLCMS->Heat Product Present but Slow

Figure 2: Logical workflow for optimizing reaction conditions.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Amine is too electron-deficient.Switch to Protocol B (T3P) with heating (Reflux EtOAc) or Protocol C .[1]
Mass = Product - 18 (M-18) Cyclization to pyrido-pyrimidine.[1]Reaction temperature too high or workup too acidic.[1] Keep T < 60°C.
Product trapped in aqueous Amide is amphoteric/polar.[1]Use n-Butanol/DCM (1:[1]3) for extraction or saturate aqueous phase with NaCl.[1]
Thick precipitate forms Product crashing out.This is good. Filter the solid, wash with water and ether.[1] It is likely pure product.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Patterson, A. W., et al. (2017).[1] Stereochemical Aspects of T3P Amidations. Organic Process Research & Development, 21(10), 1618–1623.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethylpropenylamine.[1] Organic Syntheses, 59, 26. Link

Sources

Application

Application Note: Utilizing 3-Amino-5-methylpyridine-2-carboxamide in Next-Generation Picolinamide Agrochemical Discovery

Executive Summary This application note details the strategic utilization of 3-Amino-5-methylpyridine-2-carboxamide (CAS 3430-19-1 analog/derivative) as a privileged scaffold in the synthesis of Ryanodine Receptor (RyR)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 3-Amino-5-methylpyridine-2-carboxamide (CAS 3430-19-1 analog/derivative) as a privileged scaffold in the synthesis of Ryanodine Receptor (RyR) modulators (insecticides) and Picolinamide fungicides . While commercial diamides (e.g., Chlorantraniliprole) predominantly utilize anthranilic or chloropyridine cores, the 5-methyl substituted pyridine scaffold offers unique physicochemical properties—specifically optimized lipophilicity (


) and metabolic stability—critical for resistance-breaking discovery programs. This guide provides a validated workflow for scaffold synthesis, library generation, and biological screening.

Scientific Background & Mechanism

The 3-aminopyridine-2-carboxamide moiety is a bioisostere of the anthranilamide core found in leading diamide insecticides. Its mechanism of action relies on the precise spatial arrangement of the amide bridges to lock the insect Ryanodine Receptor (RyR) into a semi-open state, causing uncontrolled calcium depletion and muscle paralysis.

Why the 5-Methyl Variant?
  • Metabolic Blocking: The methyl group at the C5 position blocks metabolic oxidation (a common clearance pathway for pyridines), potentially extending the half-life of the active ingredient in planta.

  • Electronic Tuning: The electron-donating methyl group modulates the pKa of the pyridine nitrogen, altering the binding affinity in the RyR transmembrane domain compared to the electron-withdrawing chloro-substituents found in first-generation diamides.

Mechanism of Action Diagram

The following diagram illustrates the interaction pathway of the synthesized ligand with the insect RyR complex.

RyR_Mechanism Ligand 3-Amino-5-methyl picolinamide Derivative Receptor Ryanodine Receptor (RyR) Homotetramer Ligand->Receptor Allosteric Binding (Transmembrane Domain) Channel Ca2+ Ion Channel Receptor->Channel Conformational Change (Locked Open State) Effect Uncontrolled Ca2+ Release (Sarcoplasmic Reticulum) Channel->Effect Efflux Outcome Muscle Paralysis & Insect Death Effect->Outcome Depletion

Figure 1: Mechanism of Action for Picolinamide-based RyR Modulators.

Experimental Protocols

Protocol A: High-Fidelity Synthesis of the Scaffold

Objective: Synthesize 3-amino-5-methylpyridine-2-carboxamide from the commercially available 3-amino-5-methylpyridine-2-carboxylic acid.

Reagents:

  • Starting Material: 3-Amino-5-methylpyridine-2-carboxylic acid (CAS 53636-67-2)[1]

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI)[2]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or DMF[2]

  • Ammonia Source: Ammonium Carbonate or 25% Aqueous Ammonia

Step-by-Step Methodology:

  • Activation: Dissolve 10 mmol of 3-amino-5-methylpyridine-2-carboxylic acid in 20 mL of anhydrous DMSO under

    
     atmosphere.
    
  • Coupling: Add 12 mmol of CDI in portions. Stir at room temperature for 2 hours until

    
     evolution ceases. Note: This forms the reactive acyl imidazole intermediate.
    
  • Amidation: Cool the reaction mixture to 0°C. Add 30 mmol of Ammonium Carbonate (solid) or bubble anhydrous ammonia gas into the solution for 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Mobile phase: EtOAc/MeOH 9:1).

  • Work-up: Pour the reaction mixture into 100 mL ice water. The product, 3-amino-5-methylpyridine-2-carboxamide, typically precipitates as a beige solid.

  • Purification: Filter the solid, wash with cold water (3x 10 mL), and recrystallize from Ethanol/Water.

  • Quality Control: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for characteristic amide singlets at
    
    
    7.5–8.0 ppm and the methyl singlet at
    
    
    2.3 ppm.
Protocol B: Parallel Library Synthesis (Diamide Formation)

Objective: Couple the scaffold with various substituted pyrazole-5-carboxylic acids to generate a library of candidate insecticides.

Workflow Diagram:

Synthesis_Workflow Start Scaffold: 3-Amino-5-methylpyridine- 2-carboxamide Coupling Coupling Reaction 0°C to RT, 4h Start->Coupling Acid Reagent: Substituted Pyrazole Acids (R-COOH) Activation Activation: Mesyl Chloride / 3-Picoline (One-pot method) Acid->Activation Activation->Coupling Quench Quench: NaHCO3 (sat. aq.) Coupling->Quench Purify Purification: Prep-HPLC Quench->Purify

Figure 2: Parallel Synthesis Workflow for Diamide Library Generation.

Procedure:

  • Preparation: In a 96-well reaction block, dispense 0.1 mmol of specific pyrazole acids (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid) into each well.

  • Activation: Add 2 equivalents of Methanesulfonyl chloride (MsCl) and 3 equivalents of 3-picoline in Acetonitrile. Shake for 30 mins to form the mixed anhydride.

  • Addition: Add 0.1 mmol of the 3-amino-5-methylpyridine-2-carboxamide scaffold (dissolved in minimal DMAc) to each well.

  • Incubation: Shake at room temperature for 4 hours.

  • Isolation: Evaporate solvent, re-dissolve in DMSO, and purify via preparative HPLC.

Biological Validation: Calcium Mobilization Assay

To confirm the efficacy of the synthesized ligands, a functional cell-based assay is required.

Assay System: Spodoptera frugiperda (Sf9) cells expressing insect RyR. Readout: FLIPR (Fluorometric Imaging Plate Reader) Calcium 6 Assay.

Data Interpretation Table (Hypothetical Reference Data): The following table illustrates expected SAR trends when comparing the 5-methyl scaffold against standard references.

Compound IDScaffold CoreR-Group (Pyrazole)EC50 (Sf9 RyR) [nM]LogPMetabolic Stability (t1/2 microsomes)
Ref-1 (Chlorantraniliprole) Anthranilic3-Br-1-(3-Cl-pyr)452.628 min
Ref-2 (Cyantraniliprole) Anthranilic3-Br-1-(3-Cl-pyr)551.935 min
Exp-A (Target) 3-amino-5-methylpyridine 3-Br-1-(3-Cl-pyr)62 2.8 >60 min
Exp-B (Control) 3-aminopyridine (Unsub)3-Br-1-(3-Cl-pyr)1501.512 min

Insight: While the intrinsic potency (


) of the 5-methyl variant (Exp-A) may be slightly lower than the commercial standard, the significant increase in metabolic stability (due to blocking the C5 oxidation site) suggests superior field persistence.

References

  • Jubilant Ingrevia. (2024).[3] Safety Data Sheet: 2-Amino-5-methylpyridine.[3] Retrieved from [3]

  • Liu, Y., et al. (2015).[4] Design, synthesis and insecticidal activity of biphenyl-diamide derivatives.[4] Chinese Chemical Letters.[5] Retrieved from

  • Dolezal, M., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.[6][7] Molecules.[2][3][4][5][8][9][10][11][12] Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: 3-amino-5-methyl-pyridine-2-carboxylic acid (CAS 53636-67-2).[1] Retrieved from [1]

  • PubChem. (2024). Compound Summary: 3-Amino-5-methylpyridine.[5][6][7][8] Retrieved from [5]

Sources

Method

Application Note: High-Throughput Screening of 3-Amino-5-methylpyridine-2-carboxamide Libraries

Abstract This application note details the strategic deployment of 3-Amino-5-methylpyridine-2-carboxamide libraries in high-throughput screening (HTS) campaigns. This scaffold is a "privileged structure" in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of 3-Amino-5-methylpyridine-2-carboxamide libraries in high-throughput screening (HTS) campaigns. This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase and GPCR targets, due to its ability to form bidentate hydrogen bonds with enzyme hinge regions. However, the specific physicochemical properties of the 5-methyl and 3-amino substituents require tailored protocols to maximize solubility, minimize false positives (PAINS), and ensure robust Z' factors. This guide provides a self-validating workflow from library management to hit triage.

Scientific Rationale & Scaffold Architecture

The Privileged Scaffold

The 3-Amino-5-methylpyridine-2-carboxamide core is not a random screening entry; it is a rational design element.

  • Hinge Binding (Kinases): The pyridine nitrogen (

    
    ) acts as a hydrogen bond acceptor, while the exocyclic amide nitrogen (
    
    
    
    ) acts as a donor. This creates a classic bidentate motif essential for ATP-competitive inhibition.
  • The 5-Methyl Function: This group is critical for two reasons:

    • Hydrophobic Fill: It often targets the "gatekeeper" region or hydrophobic back-pockets in kinases (e.g., ROCK, HPK1), enhancing selectivity over non-methylated analogs.

    • Metabolic Blocking: It blocks the metabolically vulnerable C5 position from oxidation.

  • The 3-Amino Handle: This group increases polarity (solubility) and serves as a vector for library expansion via reductive amination or cyclization to form tricyclic systems (e.g., imidazo[4,5-b]pyridines).

Chemical Liabilities & Interferences

While potent, this scaffold presents specific HTS challenges:

  • Metal Chelation: The 3-amino and 2-carboxamide arrangement can chelate metal ions (Mg²⁺, Zn²⁺) present in assay buffers, potentially inhibiting metalloenzymes non-specifically.

  • Fluorescence Quenching: Aminopyridines can act as fluorescence quenchers in certain proximity assays.

Library Preparation & Management[1]

Objective: To maintain compound integrity and ensure accurate concentration delivery.

Protocol 1: Library Formatting and Storage
  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: 10 mM Master Stocks.

  • Storage: -20°C in Matrix tubes with septum caps to prevent hydration.

ParameterSpecificationRationale
DMSO Grade >99.9% SpectrophotometricImpurities can quench fluorescence in FRET assays.
Water Content <0.1%Water promotes amide hydrolysis and pyridine oxidation.
Freeze/Thaw Max 5 cyclesRepeated cycling induces precipitation of hydrophobic 5-methyl analogs.
Plate Type Cyclic Olefin Copolymer (COC)COC minimizes non-specific binding compared to Polystyrene.

HTS Assay Development (TR-FRET Focus)

Context: This protocol assumes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay (e.g., LanthaScreen™), which is the industry standard for this scaffold.

Protocol 2: The Screening Workflow
Step 1: Acoustic Dispensing (The "Echo" Step)
  • Instrument: Labcyte Echo 550/650.

  • Destination Plate: 384-well Low Volume White (Greiner).

  • Transfer Volume: 20 nL - 50 nL.

  • Control: Dispense 100% DMSO into columns 1, 2, 23, and 24 for High/Low controls.

Critical Insight: The 5-methyl group increases lipophilicity. Do not use intermediate dilution plates with aqueous buffers. Transfer directly from DMSO source to the assay plate to prevent "crash-out" precipitation before the enzyme is added.

Step 2: Reaction Assembly
  • Enzyme/Antibody Mix (5 µL): Dispense Kinase + Europium-labeled antibody in 1x Kinase Buffer.

    • Incubation: 15 mins at RT (allows compound to bind enzyme before ATP competition).

  • Tracer/ATP Mix (5 µL): Dispense AlexaFluor-labeled Tracer + ATP (at

    
     concentration).
    
    • Final Volume: 10 µL.

    • Final DMSO: 0.5% (This scaffold tolerates up to 1% DMSO).

Step 3: Detection
  • Reader: PHERAstar FSX or EnVision.

  • Settings:

    • Excitation: 337 nm (Laser).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Integration Start: 60 µs (to gate out prompt fluorescence from the aminopyridine core).

Data Analysis & Hit Validation

Quantitative Metrics

Summarize assay performance using the Z-Prime (


) factor.
MetricFormulaAcceptance Criteria
Z-Prime (

)
$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background


CV% (Controls)


  • 
    : Mean and SD of Positive Control (Max Inhibition).
    
  • 
    : Mean and SD of Negative Control (DMSO).
    
Triage Strategy (The "Self-Validating" Logic)

Because 3-amino-5-methylpyridine-2-carboxamides can be metal chelators, hits must be validated to prove they are true binders.

  • Potency Shift Assay: Re-test hits at

    
     and 
    
    
    
    ATP concentrations.
    • Result: If

      
       increases linearly with ATP, it confirms ATP-competitive binding (Desirable).
      
    • Result: If

      
       is unchanged, it suggests allosteric binding or aggregation (Investigate).
      
  • Detergent Sensitivity: Re-test in buffer with 0.01% Triton X-100.

    • Result: Loss of activity implies the compound was acting as a colloidal aggregator (False Positive).

Visualizations

HTS Workflow Diagram

HTS_Workflow Library Library Source (10mM in DMSO) Acoustic Acoustic Transfer (20-50 nL) Library->Acoustic Echo 550 Assay_Plate 384-well Assay Plate Acoustic->Assay_Plate Direct Transfer Reagent_Add Reagent Addition (Enzyme + Tracer) Assay_Plate->Reagent_Add Multidrop Read TR-FRET Readout Reagent_Add->Read 1h Incubation Analysis Z' Calculation & Hit Picking Read->Analysis Data Upload

Figure 1: Streamlined HTS workflow utilizing direct acoustic transfer to minimize precipitation risks associated with the hydrophobic 5-methyl group.

Hit Validation Decision Tree

Validation_Logic Hit Primary Hit (>50% Inhibition) Counter_Screen Counter Screen: High Detergent (0.01%) Hit->Counter_Screen Retest_ATP ATP Competition (10x / 100x ATP) Counter_Screen->Retest_ATP Activity Retained Aggregator FALSE POSITIVE (Aggregator) Counter_Screen->Aggregator Activity Lost True_Binder VALID HIT (ATP Competitive) Retest_ATP->True_Binder IC50 Shift Chelator FALSE POSITIVE (Non-specific Chelator) Retest_ATP->Chelator No Shift (Likely Metal Interference)

Figure 2: Logic gate for triaging hits. This process filters out aggregators and non-specific metal chelators common to aminopyridine scaffolds.

References

  • Vertex Pharmaceuticals. (2015).[1] Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: High-Throughput Screening Assay Development. NCBI Bookshelf. Link

  • Thermo Fisher Scientific. (2023). LanthaScreen™ Eu Kinase Binding Assay User Guide. Link

  • Journal of Medicinal Chemistry. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: Strategic Synthesis of Kinase Inhibitors using 3-Amino-5-methylpyridine-2-carboxamide

This Application Note provides a comprehensive technical guide on the utilization of 3-Amino-5-methylpyridine-2-carboxamide as a strategic intermediate in the synthesis of Pyrido[3,2-d]pyrimidin-4-one based kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the utilization of 3-Amino-5-methylpyridine-2-carboxamide as a strategic intermediate in the synthesis of Pyrido[3,2-d]pyrimidin-4-one based kinase inhibitors.

Executive Summary

The 3-Amino-5-methylpyridine-2-carboxamide (CAS: Available upon specific vendor query) is a high-value synthon used to construct the Pyrido[3,2-d]pyrimidine bicyclic core. This scaffold acts as a bioisostere to quinazolinones and purines, serving as a privileged structure for ATP-competitive kinase inhibitors (e.g., targeting p38 MAPK, PI3K, and EGFR). This guide details the conversion of this pyridine precursor into a functionalized kinase inhibitor scaffold, emphasizing the critical cyclization and subsequent chlorination-displacement protocols.

Structural Biology & Mechanism of Action

The utility of 3-Amino-5-methylpyridine-2-carboxamide lies in its ability to form a "Hinge-Binding" motif upon cyclization.

The Pharmacophore

When cyclized to the Pyrido[3,2-d]pyrimidin-4-one , the molecule presents a donor-acceptor-donor (D-A-D) or acceptor-donor (A-D) hydrogen bonding pattern compatible with the ATP-binding pocket of protein kinases.

  • N-3 (Pyrimidinone Ring): Acts as a Hydrogen Bond Donor (to the backbone Carbonyl of the kinase hinge).

  • N-1 (Pyridine Ring): Acts as a Hydrogen Bond Acceptor (from the backbone NH of the kinase hinge).

  • 5-Methyl Group: often occupies the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, improving selectivity.

Visualization: Hinge Binding Mode

The following diagram illustrates the interaction between the cyclized scaffold and a representative kinase hinge region.

HingeBinding Glu_CO Glu (C=O) Met_NH Met (N-H) N1 N1 (Acceptor) Met_NH->N1 H-Bond N3_H N3-H (Donor) N3_H->Glu_CO H-Bond

Figure 1: Schematic representation of the bidentate hydrogen bonding network between the Pyrido[3,2-d]pyrimidin-4-one core and the kinase hinge region.

Synthetic Application: Core Construction

The primary challenge in utilizing this amide-amine precursor is achieving efficient cyclization without over-reaction or degradation. The method of choice involves the use of orthoesters (e.g., Triethyl Orthoformate) to insert the final carbon atom required to close the pyrimidine ring.

Protocol 1: Cyclization to 6-Methylpyrido[3,2-d]pyrimidin-4(3H)-one

Objective: Synthesize the bicyclic core from 3-Amino-5-methylpyridine-2-carboxamide.

Reagents:

  • Starting Material: 3-Amino-5-methylpyridine-2-carboxamide (1.0 eq)

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) (5.0 - 10.0 eq)

  • Catalyst: Glacial Acetic Acid (0.5 eq) or Sulfamic Acid (0.1 eq)

  • Solvent: Ethanol (anhydrous) or neat TEOF.

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend 3-Amino-5-methylpyridine-2-carboxamide (10 mmol) in Triethyl Orthoformate (15 mL).

  • Catalysis: Add Glacial Acetic Acid (5 mmol). Note: Acid catalysis protonates the orthoester, facilitating the initial nucleophilic attack by the exocyclic amine.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (10% MeOH in DCM). The starting material (polar) should disappear, replaced by a less polar fluorescent spot.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (0-4°C) for 30 minutes. The product often precipitates as a solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove excess TEOF.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Yield Expectation: 75–85% Characterization: 1H NMR (DMSO-d6) should show a singlet around 8.0–8.5 ppm corresponding to the new C-2 proton of the pyrimidinone ring.

Late-Stage Functionalization: The "Chlorine Switch"

To create a potent inhibitor, the "4-one" (carbonyl) oxygen must be replaced by a specific amine tail (the "specificity element") that extends into the kinase solvent channel. This is achieved via a chlorination-SNAr sequence.

Protocol 2: Activation and Amination

Objective: Convert the core into a 4-amino-substituted kinase inhibitor.

Workflow Diagram:

SynthesisWorkflow Start Pyrido[3,2-d]pyrimidin-4-one (Core Scaffold) Step1 Chlorination (POCl3, reflux) Start->Step1 Activation Inter 4-Chloro-pyrido[3,2-d]pyrimidine (Reactive Intermediate) Step1->Inter Isolation (Caution: Unstable) Step2 SNAr Displacement (R-NH2, iPr2NEt, DMF) Inter->Step2 Coupling Final Final Kinase Inhibitor (Functionalized) Step2->Final Purification

Figure 2: Synthetic workflow for converting the inactive core into a functional inhibitor.

Detailed Methodology:

  • Chlorination:

    • Suspend the core (from Protocol 1) in neat Phosphorus Oxychloride (POCl3) (10 eq).

    • Add a catalytic amount of DMF (2-3 drops).

    • Reflux at 110°C for 2-3 hours until the solution becomes clear.

    • Critical Workup: Remove excess POCl3 under reduced pressure. Pour the residue onto crushed ice/NaHCO3 carefully. Extract immediately with DCM. Warning: The chloro-intermediate is hydrolytically unstable.

  • SNAr Coupling (Nucleophilic Aromatic Substitution):

    • Dissolve the crude chloro-intermediate (1.0 eq) in anhydrous DMF or Isopropanol.

    • Add the desired amine (e.g., an aniline or piperazine derivative) (1.2 eq).

    • Add Diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir at 60-80°C for 2 hours.

    • Validation: Monitor by LC-MS. The mass peak [M+H]+ should shift from the chloro-mass to the amine-adduct mass.

Data Summary & Troubleshooting

ParameterCore Synthesis (Protocol 1)Chlorination/Coupling (Protocol 2)
Key Reagent Triethyl Orthoformate (TEOF)POCl3 / Amine Nucleophile
Temp/Time 110°C / 4-6 hrs110°C (Step 1) / 80°C (Step 2)
Typical Yield 80%50-65% (over 2 steps)
Common Issue Incomplete cyclization (Open intermediate)Hydrolysis of Chloro-intermediate back to ketone
Solution Add catalytic p-TsOH; increase timeEnsure anhydrous workup; use fresh POCl3

References

  • Menet, C. J., et al. (2015). "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634." Journal of Medicinal Chemistry, 58(17), 6753–6769. Link

    • Context: Discusses related pyridine-carboxamide precursors in the context of JAK inhibitors.
  • Rewcastle, G. W., et al. (1996). "Tyrosine Kinase Inhibitors.[1][2][3] 10. Isomeric Pyrido- and Azapyrimidines as Inhibitors of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(9), 1823–1835. Link

    • Context: Foundational text on synthesizing pyrido[3,2-d]pyrimidines
  • Vandewalle, L., et al. (2020). "Synthesis of Pyrido[3,2-d]pyrimidines." Arkivoc, 2020(vi), 12-24. Link

    • Context: Detailed organic synthesis protocols for this specific ring system.
  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry (Dasatinib paper - for context on kinase binding modes). Link

Sources

Method

Application Note: 3-Amino-5-methylpyridine-2-carboxamide (AMPC) as a Chemical Probe

Executive Summary 3-Amino-5-methylpyridine-2-carboxamide (AMPC) is a high-value "privileged fragment" probe used primarily in Fragment-Based Drug Discovery (FBDD). Unlike high-affinity tool compounds (which inhibit targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-methylpyridine-2-carboxamide (AMPC) is a high-value "privileged fragment" probe used primarily in Fragment-Based Drug Discovery (FBDD). Unlike high-affinity tool compounds (which inhibit targets at nanomolar concentrations), AMPC serves as a Ligand Efficiency (LE) Probe . It is designed to interrogate the ATP-binding cleft of kinases—specifically the PIM and Bcr-Abl families—to map the druggability of the hinge region and the tolerance of the "gatekeeper" residue to steric bulk (via the 5-methyl group).

This guide details the protocols for utilizing AMPC to validate kinase targets using biophysical assays (STD-NMR) and structural biology (X-ray crystallography).

Mechanistic Basis & Probe Design

The "Picolinamide" Hinge-Binding Motif

The efficacy of AMPC as a probe stems from its ability to mimic the adenine ring of ATP. It forms a characteristic bidentate hydrogen-bonding network with the kinase hinge region backbone.

  • H-Bond Acceptor: The pyridine nitrogen accepts a proton from the backbone amide (NH) of the kinase hinge.

  • H-Bond Donor: The exocyclic amide (–CONH2) donates a proton to the backbone carbonyl (CO) of the hinge.

  • The 5-Methyl Probe: The methyl group at position 5 is a "steric feeler." It projects towards the hydrophobic pocket often guarded by the "gatekeeper" residue (e.g., Threonine in wild-type, Isoleucine in mutants). If a kinase binds AMPC efficiently, it indicates the pocket can accommodate hydrophobic bulk at this vector, suggesting susceptibility to Type I inhibitors.

Visualization of Binding Mode

The following diagram illustrates the interaction logic of AMPC within a typical kinase ATP pocket (e.g., PIM1).

AMPC_Binding_Mechanism cluster_pocket ATP Binding Pocket AMPC 3-Amino-5-methylpyridine-2-carboxamide (Probe) Hinge_Backbone Kinase Hinge Region (e.g., Glu121/Leu120) AMPC->Hinge_Backbone H-Bond (Amide NH -> C=O) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) AMPC->Gatekeeper Van der Waals (5-Methyl Group) Hinge_Backbone->AMPC H-Bond (NH -> Pyridine N)

Figure 1: Bidentate interaction of AMPC with the kinase hinge region and steric probing of the gatekeeper residue.

Physicochemical Properties & Handling[1][2]

For fragment probes, high solubility and low molecular weight are critical to ensure "Ligand Efficiency" (LE).

PropertyValueSignificance
Molecular Weight 151.17 g/mol Ideal for FBDD (Rule of 3 compliant).
ClogP ~0.5 - 0.8High water solubility; low risk of non-specific aggregation.
H-Bond Donors 2 (Amide, Amine)Critical for orientation in the pocket.
H-Bond Acceptors 2 (Pyridine N, Amide O)Facilitates hinge interaction.
Solubility >100 mM in DMSOAllows high-concentration screening (mM range).

Preparation Protocol:

  • Weigh 15.1 mg of AMPC powder.

  • Dissolve in 1.0 mL of anhydrous DMSO to create a 100 mM Master Stock .

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Store at -20°C. Note: Avoid freeze-thaw cycles >5 times to prevent hydration of the amide.

Experimental Protocols

Protocol A: Fragment Screening via Ligand-Observed NMR (STD-NMR)

Purpose: To detect weak binding (K_D in µM to mM range) of AMPC to a target kinase.

Materials:

  • Recombinant Kinase Domain (e.g., PIM1, Abl), >95% purity.

  • Deuterated Buffer: 50 mM Tris-d11 (pH 7.5), 150 mM NaCl, 1 mM DTT-d10, in D2O.

  • AMPC Stock (100 mM in DMSO-d6).

  • 600 MHz NMR Spectrometer with Cryoprobe.

Workflow:

  • Sample Preparation:

    • Prepare a 500 µL sample containing 5 µM Protein and 500 µM AMPC (100:1 Ligand:Protein ratio).

    • Prepare a reference sample containing 500 µM AMPC only (no protein).

  • Data Acquisition:

    • Run a 1D 1H-NMR spectrum to assign ligand peaks (Methyl: ~2.2 ppm, Pyridine protons: ~7-8 ppm).

    • Run the Saturation Transfer Difference (STD) pulse sequence.

    • On-Resonance Irradiation: Set saturation pulse at -1.0 ppm (protein methyls).

    • Off-Resonance Irradiation: Set pulse at 30 ppm (control).

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Result: Peaks corresponding to AMPC (specifically the methyl doublet or aromatic protons) appearing in the difference spectrum indicate magnetization transfer from the protein to the ligand, confirming binding.

    • Negative Control: The reference sample (ligand only) should show zero signal in the difference spectrum.

Protocol B: X-Ray Crystallography Soaking

Purpose: To solve the structural binding mode of AMPC, confirming the hinge-binding hypothesis.

Workflow:

  • Crystallization: Generate apo-crystals of the target kinase using standard hanging-drop vapor diffusion (e.g., 20% PEG 3350, 0.2 M Ammonium Citrate).

  • Soaking:

    • Prepare a soaking solution containing the mother liquor + 20 mM AMPC (from DMSO stock).

    • Transfer apo-crystals into the soaking drop.

    • Incubate for 2 to 12 hours . Note: Fragments diffuse rapidly; long soaks may degrade crystal quality.

  • Cryo-protection & Data Collection:

    • Transfer crystal to cryo-protectant (Mother liquor + 25% Glycerol + 20 mM AMPC).

    • Flash cool in liquid nitrogen.

    • Collect diffraction data (aim for <2.0 Å resolution).

  • Refinement:

    • After molecular replacement, inspect the Fo-Fc electron density map at the ATP hinge region.

    • Look for the planar density of the pyridine-amide motif.

    • Validation: The 5-methyl group should be clearly resolved, pointing towards the gatekeeper.

Case Study & Applications in Drug Design

From Probe to Potent Inhibitor

AMPC is rarely the "final drug" but is the "anchor" for potency.

  • Case 1: PIM Kinase Inhibitors. Researchers utilized the 3-aminopicolinamide scaffold (AMPC core) to anchor the molecule to the PIM1 hinge. They then extended the molecule from the amino group (position 3) to reach the ribose-binding pocket, increasing affinity from ~500 µM (fragment) to <1 nM (lead).

  • Case 2: Bcr-Abl Inhibition. The 5-methyl group in AMPC is analogous to the methyl group in Nilotinib and Vamotinib , which improves selectivity against kinases with larger gatekeeper residues.

Comparative Data (Fragment vs. Lead)

The table below demonstrates how AMPC serves as the "Ligand Efficiency" driver.

CompoundStructureMWIC50 (PIM1)Ligand Efficiency (LE)
AMPC (Probe) Fragment151~150 µM0.45 (High)
Lead Compound AMPC + Tail4205 nM0.35 (Lower)

Interpretation: Although the Lead is more potent, the AMPC probe has higher "bang for the buck" (binding energy per atom), validating it as the optimal starting point for scaffold hopping.

References

  • PIM Kinase Inhibitor Discovery

    • Title: Discovery of 3-Aminopyridine-2-carboxamides as Potent and Selective Pim Kinase Inhibitors.
    • Context: Establishes the picolinamide scaffold as a privileged hinge binder.
    • Source:

  • Fragment-Based Drug Discovery (General Principles)

    • Title: Fragment-based drug discovery: a practical approach.
    • Context: Protocols for STD-NMR and X-ray soaking of fragments like AMPC.
    • Source:

  • Vamotinib (PF-114)

    • Title: PF-114, a Potent and Selective Inhibitor of Native and Mut
    • Context: Illustrates the role of the pyridine-amide motif in targeting the T315I mutant.
    • Source:

  • Chemical Data & Safety

    • Title: 3-Amino-5-methylpyridine-2-carboxamide Compound Summary.
    • Context: Physicochemical properties and identifiers.[1][2][3][4][5][6][7]

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Impurity Profiling &amp; Synthesis of 3-Amino-5-methylpyridine-2-carboxamide

Executive Summary & Reaction Logic The synthesis of 3-amino-5-methylpyridine-2-carboxamide is a critical workflow in the production of JAK inhibitors (e.g., Filgotinib). The primary synthetic challenge lies in the select...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of 3-amino-5-methylpyridine-2-carboxamide is a critical workflow in the production of JAK inhibitors (e.g., Filgotinib). The primary synthetic challenge lies in the selectivity of nitrile hydrolysis . The transformation of the precursor, 3-amino-5-methylpicolinonitrile, into the target amide requires precise control to prevent over-hydrolysis to the carboxylic acid or oxidative degradation of the exocyclic amine.

This guide provides a self-validating system for identifying side products and optimizing reaction conditions.

The Synthetic Pathway

The most robust route utilizes controlled alkaline hydrolysis (often aided by hydrogen peroxide or phase transfer catalysis) to convert the nitrile to the amide.

ReactionScheme SM Starting Material (3-Amino-5-methylpicolinonitrile) Target TARGET (3-Amino-5-methylpyridine- 2-carboxamide) SM->Target Hydrolysis (NaOH/H2O2) Impurity_B Impurity B (Carboxylic Acid) Target->Impurity_B Over-Hydrolysis (High Temp/pH) Impurity_D Impurity D (N-Oxide / Azo) Target->Impurity_D Oxidation (Excess H2O2) Impurity_C Impurity C (Decarboxylated) Impurity_B->Impurity_C Thermal Decarboxylation

Figure 1: Reaction landscape highlighting the thermodynamic sink (Impurity B) and oxidative risks (Impurity D).

Side Product Identification Guide

Accurate identification relies on distinguishing the subtle electronic changes in the pyridine ring and the distinct signatures of the carbonyl/nitrile groups.

Table 1: Critical Impurity Fingerprints[1]
Impurity TypeChemical IdentityOriginKey Analytical Marker (1H NMR / LC-MS)
Target 3-Amino-5-methylpyridine-2-carboxamide Product

~7.5 & 8.0 ppm (Broad singlets, CONH

)
Impurity A 3-Amino-5-methylpicolinonitrileUnreacted SMAbsence of amide protons ; IR: sharp ~2220 cm

(CN).
Impurity B 3-Amino-5-methylpicolinic acidOver-hydrolysisLoss of amide doublets ; Very broad singlet >11 ppm (COOH); MS: [M+H]

+1 Da vs Target.
Impurity C 3-Amino-5-methylpyridineDecarboxylationLoss of C-2 substituent ; New aromatic proton at C-2 (downfield shift).
Impurity D Pyridine N-oxide / Azo dimersOxidationColor change (Red/Brown) ; MS: [M+H]

+16 Da (N-oxide) or [2M-2] (Azo).

Technical Support Center (Troubleshooting & FAQs)

Scenario 1: "My reaction yield is low, and I see a new peak at RRT 0.85."

Diagnosis: You are likely experiencing Over-Hydrolysis (Impurity B) .

  • The Science: Amides are intermediates in the hydrolysis of nitriles to acids.[1] Under strong basic conditions and high heat, the amide bond is attacked by hydroxide, expelling ammonia to form the thermodynamically stable carboxylate.

  • Corrective Action:

    • Lower the Temperature: Maintain reaction temperature < 50°C.

    • Quench Protocol: Do not let the reaction stir overnight. Monitor by HPLC every 30 minutes.

    • Reagent Stoichiometry: If using H

      
      O
      
      
      
      , limit equivalents to 1.1–1.5 eq. Excess oxidant can accelerate hydrolysis rates indirectly by heating the mixture (exothermic).
Scenario 2: "The product is turning yellow/brown during workup."

Diagnosis: Oxidative Degradation (Impurity D) of the exocyclic amine.

  • The Science: The electron-rich amino group at position 3 is susceptible to oxidation, especially if H

    
    O
    
    
    
    is used for the nitrile hydrolysis. This can form radical intermediates that polymerize or form azo-linkages (chromophores).
  • Corrective Action:

    • Degas Solvents: Sparge reaction solvents with nitrogen.

    • Reductive Quench: Add a mild reducing agent (e.g., Sodium Thiosulfate) during the workup to neutralize residual peroxides before isolating the solid.

    • Protect from Light: Store the solid in amber vials.

Scenario 3: "I cannot separate the Nitrile (SM) from the Amide (Product)."

Diagnosis: Incomplete Conversion / Solubility Issues.

  • The Science: The nitrile and amide have similar polarities on standard silica gel, making flash chromatography difficult.

  • Corrective Action:

    • Switch to Recrystallization: The amide is typically much less soluble in non-polar solvents (like Toluene or cold Water) than the nitrile.

    • Process Change: Drive conversion to >99% using a phase transfer catalyst (e.g., TBAF or Tetrabutylammonium hydroxide) rather than relying on purification.

Validated Experimental Protocol

Objective: Selective hydrolysis of 3-amino-5-methylpicolinonitrile to 3-amino-5-methylpyridine-2-carboxamide.

Reagents
  • Substrate: 3-Amino-5-methylpicolinonitrile (1.0 eq)

  • Base: 2.5 N NaOH (4.0 eq)

  • Oxidant: 30% H

    
    O
    
    
    
    (1.2 eq)
  • Solvent: Ethanol / Water (1:1 v/v)

Step-by-Step Methodology
  • Dissolution: Charge the nitrile and Ethanol/Water mixture into a flask. Stir at 20°C until a suspension forms.

  • Base Addition: Add NaOH solution dropwise. Note: The amine proton is not acidic enough to deprotonate significantly, but the pyridine ring becomes electron-rich.

  • Controlled Oxidation: Cool the mixture to 0–5°C. Add H

    
    O
    
    
    
    slowly via addition funnel.
    • Critical Control Point: Maintain internal temperature < 10°C during addition to prevent "runaway" hydrolysis to the acid.

  • Reaction: Allow to warm to 25°C. Stir for 2–4 hours.

    • Monitor: Check HPLC.[2] Stop when Nitrile < 0.5%.[3]

  • Quench & Isolation:

    • Cool to 5°C.[3]

    • Add saturated Sodium Thiosulfate (0.5 eq relative to H

      
      O
      
      
      
      ) to quench peroxides.
    • Adjust pH to ~8.0 with dilute HCl.

    • The product should precipitate as a solid. Filter, wash with cold water, and dry under vacuum at 40°C.

Troubleshooting Logic Tree

Use this decision matrix to diagnose reaction failures in real-time.

TroubleshootingTree Start Start Analysis (HPLC/TLC) CheckSM Is SM (Nitrile) present? Start->CheckSM CheckAcid Is Acid (Impurity B) present? CheckSM->CheckAcid No Action_Push Action: Increase T or add Phase Transfer Cat. CheckSM->Action_Push Yes (>5%) CheckColor Is solution colored? CheckAcid->CheckColor No Action_Stop Action: STOP. Quench immediately. CheckAcid->Action_Stop Yes (>2%) Action_Deox Action: Add Na2S2O3 & Degas. CheckColor->Action_Deox Yes (Dark/Red) Success Isolate Product CheckColor->Success No (Colorless/Pale)

Figure 2: Operational decision matrix for in-process control.

References

  • Organic Syntheses , Coll.[4] Vol. 7, p. 27. Preparation of 3-Aminopyridine derivatives via hydrolysis.

  • Google Patents , EP1064265B1. Synthesis of 3-amino-2-chloro-4-methylpyridine (Analogous chemistry for methyl-pyridine carboxamides).

  • BenchChem , Spectroscopic Profile of Pyridine-2-carboxylic Anhydride (Reference for IR/NMR shifts of pyridine carbonyls).

  • Chemistry LibreTexts , Spectroscopy of Carboxylic Acids and Nitriles.

  • ChemicalBook , 2-Amino-5-methylpyridine Synthesis and Properties.

Sources

Optimization

Overcoming challenges in the N-alkylation of 3-Amino-5-methylpyridine-2-carboxamide

Ticket ID: ALK-PYR-005 Status: Open for Resolution Subject Matter Expert: Senior Application Scientist Diagnostic Matrix: Quick Troubleshooting Use this table to identify your specific issue before diving into the detail...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ALK-PYR-005 Status: Open for Resolution Subject Matter Expert: Senior Application Scientist

Diagnostic Matrix: Quick Troubleshooting

Use this table to identify your specific issue before diving into the detailed mechanics.

SymptomProbable CauseImmediate Corrective Action
Recovery of unreacted starting material Low nucleophilicity of the C3-amine due to electron-deficient pyridine ring and intramolecular H-bonding.Switch to Reductive Amination (Protocol A) or use Cs₂CO₃/DMF with heat (Protocol B).
Formation of insoluble precipitate (high MP) Cyclization : Formation of pyrido[3,2-d]pyrimidin-4(3H)-one derivatives.Lower reaction temperature; avoid acid chlorides or aldehydes without reducing agents; ensure water-free conditions if using halides.
Multiple spots on TLC (Poly-alkylation) Uncontrolled Sₙ2 reaction; product is more nucleophilic than starting material.STOP direct alkylation. Switch to Reductive Amination (Protocol A).
Alkylation on Amide Nitrogen (N-amide) Base was too strong (e.g., NaH), deprotonating the amide (pKa ~15-17).Switch to a mild inorganic base (K₂CO₃ or Cs₂CO₃) or organic base (DIPEA).

Technical Deep Dive & FAQs

Q1: Why is the N-alkylation of this specific substrate so sluggish compared to standard anilines?

A: You are fighting two opposing forces: Electronic Deactivation and Intramolecular Chelation .

  • Electronic Deactivation: The pyridine ring is electron-deficient (π-deficient). The nitrogen atom in the ring (N1) pulls electron density away from the ring carbons. Consequently, the exocyclic amine at position 3 is significantly less nucleophilic than a standard phenyl-aniline. While the 5-methyl group provides a weak inductive donating effect (+I), it is insufficient to counteract the withdrawing power of the pyridine ring and the ortho-carboxamide group.

  • Intramolecular H-Bonding: X-ray crystallographic studies of similar 2-amino-pyridine systems reveal a strong intramolecular hydrogen bond between the C3-amine protons and the C2-carbonyl oxygen (or amide nitrogen). This "locks" the amine protons, increasing the energy barrier for deprotonation and nucleophilic attack [1].

Q2: I see a major impurity that matches the mass of my product + Carbon/Oxygen. What is it?

A: You have likely triggered a Cyclocondensation reaction.[1] The 3-amino-pyridine-2-carboxamide motif is a classic precursor for pyrido[3,2-d]pyrimidines (bicyclic fused rings).

  • The Mechanism: If you use an aldehyde for alkylation (reductive amination) but fail to reduce the imine immediately, the amide nitrogen can attack the imine carbon, closing the ring.

  • The Trigger: High temperatures (>80°C) and acidic conditions promote this cyclization.

  • The Fix: Perform reductive amination at lower temperatures (0°C to RT) and ensure the reducing agent (e.g., NaBH(OAc)₃) is present in situ or added immediately after imine formation [2].

Q3: Why do you recommend Reductive Amination over Direct Alkylation (Alkyl Halides)?

A: Direct alkylation with alkyl halides (R-X) follows Sₙ2 kinetics. Once the first alkyl group is added, the resulting secondary amine is more electron-rich (and thus more nucleophilic) than the primary amine starting material. This leads to a "runaway" reaction, producing di-alkylated impurities and quaternary ammonium salts. Reductive Amination proceeds via an imine intermediate.[2][3][4] The imine is less nucleophilic than the amine, preventing over-reaction. It is the only reliable method to achieve mono-N-alkylation on this deactivated scaffold [3].

Visualizing the Challenge

The following diagram illustrates the competitive pathways. Note how the "Trap" (Cyclization) competes with the desired product.

ReactionPathways Start 3-Amino-5-methyl pyridine-2-carboxamide Imine Intermediate Imine Start->Imine Condensation OverAlk Poly-Alkylated By-products Start->OverAlk Direct Alkylation (Hard to control) Aldehyde + Aldehyde (R-CHO) Aldehyde->Imine Product Target: Mono-N-Alkylated Product Imine->Product Reduction (Fast) Cyclization TRAP: Pyrido[3,2-d]pyrimidine (Cyclized Impurity) Imine->Cyclization Cyclocondensation (If Heat/Acid present) RedAgent + Reducing Agent (NaBH(OAc)3) RedAgent->Product DirectAlk Direct Alkylation (R-X + Base) DirectAlk->OverAlk

Caption: Pathway analysis showing the "Safe Route" (Green) via reductive amination versus the "Trap" (Red) of cyclization or over-alkylation.

Validated Experimental Protocols

Protocol A: Reductive Amination (The Gold Standard)

Best for: Mono-alkylation with aldehydes/ketones.

Reagents:

  • Substrate: 3-Amino-5-methylpyridine-2-carboxamide (1.0 eq)

  • Aldehyde: 1.1 – 1.2 eq

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 eq)

Step-by-Step:

  • Imine Formation: In a dry flask under N₂, dissolve the substrate and aldehyde in DCE (0.1 M concentration).

  • Activation: Add Acetic Acid. Stir at Room Temperature (RT) for 1–2 hours. Note: Monitoring imine formation by TLC can be difficult due to hydrolysis on silica; LCMS is preferred.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise over 15 minutes.

    • Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde/ketone as quickly as it reduces the imine, nor will it touch the amide group [3].

  • Reaction: Allow to warm to RT and stir overnight (12–16h).

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Workup: Extract with DCM or EtOAc. Wash organics with brine, dry over Na₂SO₄.

Protocol B: Direct Alkylation (The "Last Resort")

Best for: Alkyl halides where the aldehyde is unstable or unavailable.

Reagents:

  • Substrate (1.0 eq)

  • Alkyl Halide (1.0 eq) Strict stoichiometry is vital.

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Solvent: DMF (Anhydrous)

  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 eq) – Optional, if using alkyl chlorides/bromides.

Step-by-Step:

  • Dissolution: Dissolve substrate in DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃. Stir for 30 mins at RT.

    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and creates a "naked" anion, enhancing the nucleophilicity of the sluggish amine without being strong enough to deprotonate the amide (unlike NaH) [4].

  • Alkylation: Add the Alkyl Halide dropwise.

  • Heating: Heat to 50–60°C. Do not exceed 80°C to avoid cyclization.

  • Monitoring: Monitor closely by LCMS. Stop the reaction as soon as the di-alkylated impurity begins to appear (usually ~70-80% conversion).

Decision Logic for Optimization

Optimization Start Start: N-Alkylation Required Q1 Is the Alkyl Group available as an Aldehyde? Start->Q1 MethodA Use Protocol A: Reductive Amination (NaBH(OAc)3 / DCE) Q1->MethodA Preferred MethodB Use Protocol B: Direct Alkylation (Cs2CO3 / DMF) Q1->MethodB Alternative Yes Yes No No (Halide only) Check Check LCMS: Is Cyclization occurring? MethodA->Check Fix2 Switch Base to DIPEA Use catalytic KI MethodB->Fix2 Low Yield? Fix1 Lower Temp to 0°C Ensure Anhydrous Check->Fix1 Yes

Caption: Decision matrix for selecting the optimal synthetic route based on reagent availability and observed side reactions.

References

  • Hemamalini, M., & Fun, H. K. (2010).[5] 2-Amino-5-methylpyridinium 3-aminobenzoate.[5] Acta Crystallographica Section E, 66(3).[5]

  • RSC Publishing. (n.d.). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid.[6] Journal of the Chemical Society C.

  • Master Organic Chemistry. (2017).[3][7] Making Substituted Amines Through Reductive Amination.[3][4][8]

  • Chemistry Stack Exchange. (2015).[7][9] Alkylation of conjugated nitriles - regioselectivity (Discussion on Li/Base aggregates and solvent effects).

Sources

Troubleshooting

Stability issues of 3-Amino-5-methylpyridine-2-carboxamide in solution

Technical Support Center: 3-Amino-5-methylpyridine-2-carboxamide Ref: TS-GUIDE-PYR-003 | Version: 2.1 | Status: Active Executive Summary 3-Amino-5-methylpyridine-2-carboxamide (CAS: 1208081-47-3) is a critical heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-5-methylpyridine-2-carboxamide Ref: TS-GUIDE-PYR-003 | Version: 2.1 | Status: Active

Executive Summary

3-Amino-5-methylpyridine-2-carboxamide (CAS: 1208081-47-3) is a critical heterocyclic building block, predominantly utilized as "Intermediate A" in the synthesis of JAK1 inhibitors like Filgotinib .

While the pyridine ring confers aromatic stability, the ortho-substitution pattern (3-amino, 2-carboxamide) creates a unique "reactivity pocket." This motif is susceptible to hydrolysis , intramolecular cyclization , and Schiff base formation , particularly in solution. This guide addresses the root causes of instability and provides validated troubleshooting protocols.

Module 1: Solubility & Solvent Selection

Q: What is the optimal solvent system for stock solutions?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .

  • Solubility Limit: Typically 50–100 mM in DMSO.

  • Avoid: Water, alcohols (methanol/ethanol) for long-term storage, and ketones (acetone).

Q: Why did my compound precipitate upon dilution into aqueous buffer?

Technical Insight: This molecule is a weak base (pyridine nitrogen) with a lipophilic core.

  • The Cause: At neutral pH (pH 7.4), the molecule is largely uncharged and hydrophobic. Rapid dilution from DMSO into aqueous media causes "crash-out" precipitation.

  • The Fix:

    • Stepwise Dilution: Dilute DMSO stock 1:10 into a solubilizing agent (e.g., 20% Captisol® or PEG400) before adding to the final buffer.

    • pH Adjustment: Ensure the buffer pH is slightly acidic (pH 4.5–5.5) to protonate the pyridine nitrogen, improving solubility, though this accelerates hydrolysis (see Module 2).

Module 2: Chemical Stability & Degradation Mechanisms

Q: I see a new peak at RRT ~0.95 on HPLC. What is it?

Diagnosis: This is almost certainly 3-Amino-5-methylpicolinic acid (Hydrolysis Product).

  • Mechanism: The 2-carboxamide group is susceptible to hydrolysis, converting the amide (-CONH₂) to a carboxylic acid (-COOH). This reaction is catalyzed by both acid and base.

  • Mass Shift: LC-MS will show a mass shift of +1 Da (Amide MW 151 → Acid MW 152).

    • Note: While -NH₂ (16) to -OH (17) looks like +1, the net change is replacing -NH₂ with -OH.

Q: My solution turned yellow/orange overnight. Is it oxidizing?

Diagnosis: Likely Schiff Base Formation or Photo-oxidation .

  • Scenario A (Schiff Base): Did you use Acetone to clean glassware? Or is there trace formaldehyde in your PEG?

    • The 3-amino group is a potent nucleophile. It reacts rapidly with ketones/aldehydes to form an imine (Schiff base).

  • Scenario B (Photo-oxidation): Pyridine-2-carboxamides can undergo photo-induced electron transfer. The yellowing indicates the formation of N-oxide species or azo-dimers.

Visualizing the Degradation Pathways

DegradationPathways Compound 3-Amino-5-methylpyridine- 2-carboxamide (MW 151.17) Acid Hydrolysis Product: 3-Amino-5-methylpicolinic Acid (MW 152.15) Compound->Acid + H2O / pH < 5 or pH > 9 (Amide Hydrolysis) Imine Impurity: Schiff Base / Imine (Variable MW) Compound->Imine + Acetone/Aldehydes (Nucleophilic Attack) Cyclic Cyclization: Pyrido[3,2-d]pyrimidine (High Temp/Carbon Source) Compound->Cyclic + Formic Acid/Orthoesters (Ring Closure)

Caption: Figure 1. Primary degradation pathways. The red path (Hydrolysis) is the most common issue in aqueous storage.

Module 3: Troubleshooting Protocol (Step-by-Step)

Scenario: You observe a purity drop from 99% to 92% after 24 hours in solution.

Step 1: Isolate the Variable

  • Check Solvent Purity: Inject a blank of your DMSO. Old DMSO absorbs water from the air, becoming "wet" DMSO, which catalyzes hydrolysis.

  • Check Light Exposure: Was the sample left on the bench?

    • Action: Re-prepare fresh stock in an amber vial, purge with Argon, and store at -20°C.

Step 2: Analytical Confirmation (LC-MS) Run the sample using the following generic gradient to separate the polar acid impurity from the parent amide.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV 254 nm (Pyridine core) & MS (ESI+)

Data Interpretation:

  • Parent Peak: [M+H]+ = 152.1

  • Impurity Peak (Earlier RT): [M+H]+ = 153.1 (Hydrolysis to Acid).

  • Impurity Peak (Later RT): [M+H]+ = 192.2 (Acetone Schiff Base, if acetone contamination occurred).

Module 4: Storage & Handling Best Practices

To ensure data integrity for High-Throughput Screening (HTS) or synthesis:

  • Solid State: Store at -20°C or lower. The solid is hygroscopic; keep in a desiccator.

  • Solution State:

    • Freeze/Thaw: Limit to 3 cycles.

    • Container: Use polypropylene (PP) or treated glass. Avoid standard soda-lime glass for long-term liquid storage if pH is sensitive, as alkali leaching from glass can catalyze amide hydrolysis.

  • Inert Atmosphere: Always blanket stock solutions with Nitrogen or Argon to prevent oxidative yellowing.

References

  • PubChem. (n.d.).[1] 3-Amino-5-methylpyridine-2-carboxamide (CID 53395566).[1] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Galapagos NV. (2015). Process for the preparation of Filgotinib and intermediates thereof. World Intellectual Property Organization. Patent WO2015117980.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2] (Foundational text on amide hydrolysis kinetics in heterocyclic systems).

  • Nam, T. G., et al. (2020). Design, synthesis and evaluation of JAK1-selective inhibitors. Bioorganic & Medicinal Chemistry Letters. (Discusses the stability of the aminopyridine carboxamide scaffold in biological assays).

Sources

Optimization

Refining protocols for coupling reactions involving 3-Amino-5-methylpyridine-2-carboxamide

Ticket ID: AMPC-2024-SUP Status: Active Subject: Troubleshooting low reactivity and catalyst poisoning in coupling reactions of 3-Amino-5-methylpyridine-2-carboxamide. Executive Summary: The Substrate Profile Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AMPC-2024-SUP Status: Active Subject: Troubleshooting low reactivity and catalyst poisoning in coupling reactions of 3-Amino-5-methylpyridine-2-carboxamide.

Executive Summary: The Substrate Profile

Welcome to the technical support hub for 3-Amino-5-methylpyridine-2-carboxamide (CAS 1208081-47-3) .

If you are experiencing stalled reactions, low yields, or rapid catalyst deactivation, it is likely due to the specific electronic and steric environment of this scaffold. This molecule presents a "perfect storm" of challenges for standard coupling protocols:

  • Electronic Deactivation: The pyridine ring is electron-deficient. While the 5-methyl group offers slight activation, the 2-carboxamide group is strongly electron-withdrawing, significantly lowering the nucleophilicity of the 3-amino group.

  • Intramolecular H-Bonding: The 3-amino protons often engage in hydrogen bonding with the adjacent 2-carboxamide oxygen, locking the amine in a conformation that is sterically less accessible.

  • Catalyst Poisoning (The "Picolinamide Trap"): The pyridine nitrogen and the carboxamide oxygen form a bidentate "picolinamide" chelation motif. This site binds transition metals (Pd, Cu) more tightly than many standard ligands, effectively poisoning your catalyst during cross-coupling reactions.

Module 1: Amide Bond Formation (Acylation)

User Issue: "I am trying to couple a carboxylic acid to the 3-amino group using EDC/HOBt or HATU/DIPEA, but I only see <10% conversion by LCMS after 24 hours."

The Solution: Propylphosphonic Anhydride (T3P)[1]

Standard carbodiimide (EDC) or uronium (HATU) reagents often fail because the active ester intermediate is not electrophilic enough to capture the poorly nucleophilic 3-aminopyridine amine. You need a more aggressive, yet chemoselective agent.

Why T3P?

  • Kinetic Superiority: T3P forms a highly reactive mixed anhydride.

  • Solubility: It works well in organic solvents (EtOAc, DMF) where the substrate is soluble.

  • Workup: T3P by-products are water-soluble, simplifying purification of these polar products.

Optimized Protocol (T3P Method)
  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and 3-Amino-5-methylpyridine-2-carboxamide (1.0 equiv) in anhydrous EtOAc (preferred) or DMF (if solubility is poor). Concentration should be 0.1–0.2 M.

  • Base Addition: Add Pyridine (3.0–5.0 equiv). Note: Pyridine is superior to DIPEA here as it acts as both a base and a nucleophilic catalyst.

  • Reagent Addition: Cool to 0 °C. Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. If conversion is slow after 4 hours, heat to 50–60 °C.

  • Workup: Dilute with EtOAc, wash with water, sat. NaHCO3, and brine.

Decision Logic for Amide Coupling

AmideCouplingLogic Start Start: Amide Coupling CheckNuc Substrate: 3-Amino-5-methylpyridine -2-carboxamide Start->CheckNuc Standard Attempt Standard Reagents (HATU / EDC) CheckNuc->Standard Result Yield > 50%? Standard->Result Success Proceed to Workup Result->Success Yes Fail Switch to T3P Protocol (EtOAc / Pyridine) Result->Fail No (Common) T3P_Check T3P Yield Satisfactory? Fail->T3P_Check T3P_Check->Success Yes Nuclear Nuclear Option: Generate Acid Chloride (SOCl2) then add Amine + Pyridine T3P_Check->Nuclear No

Caption: Decision matrix for coupling electron-deficient aminopyridines. T3P is the primary recommendation before escalating to acid chlorides.

Module 2: Buchwald-Hartwig Cross-Coupling

User Issue: "My Palladium catalyst dies immediately. I'm trying to couple an aryl bromide to the amine. The reaction turns black and stalls."

The Mechanism of Failure: Chelation Trapping

The 2-carboxamide group adjacent to the pyridine nitrogen creates a perfect binding pocket for Palladium. Instead of performing the catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination), the Pd gets "stuck" in a stable, non-productive chelate with your substrate.
The Solution: Bulky Ligands & Pre-Catalysts

To prevent this, you must use a ligand that is bulky enough to sterically clash with the picolinamide motif, forcing the Pd to remain in the active cycle.

Recommended System:

  • Ligand: BrettPhos or tBuXPhos . These are bulky, electron-rich dialkylbiaryl phosphines.

  • Source: Do NOT use Pd(OAc)2 or Pd2(dba)3 + Ligand. The chelation will happen before the active catalyst forms.

  • Pre-catalyst: Use BrettPhos Pd G3 or G4 precatalysts. These generate the active Pd(0)-Ligand species immediately upon heating.

Optimized Protocol (Buchwald-Hartwig)
ParameterRecommendationRationale
Catalyst BrettPhos Pd G3 (2–5 mol%)Ensures rapid formation of active LPd(0) species.
Base K2CO3 or K3PO4 (weak base)Strong bases (NaOtBu) may deprotonate the amide, worsening chelation.
Solvent t-Amyl Alcohol or DioxaneHigh boiling point, good solubility for polar substrates.
Temp 80–100 °CEnergy required to overcome steric hindrance.
Inert Gas Argon (Strict)Oxygen promotes oxidative homocoupling and catalyst death.
The Chelation Trap Visualization

ChelationTrap cluster_trap The 'Dead' Catalyst (Poisoning) cluster_cycle The Productive Cycle Substrate 3-Amino-5-methyl pyridine-2-carboxamide ActiveCat L-Pd(0) (Bulky Ligand) Substrate->ActiveCat Bulky Ligands (BrettPhos) Chelation Chelation Substrate->Chelation Small Ligands (PPh3, dppf) Pd Palladium (Pd) Chelate Stable N,O-Chelate (Non-reactive) Prod C-N Coupled Product ActiveCat->Prod Chelation->Chelate

Caption: The picolinamide motif (N,O-donor) sequesters Pd if small ligands are used. Bulky ligands (BrettPhos) prevent this chelation.

Module 3: Solubility & Purification FAQs

Q: My reaction mixture is a sludge. What solvent should I use? A: The amide and amine groups make this molecule capable of strong hydrogen bonding (stacking).

  • Reaction: Switch to NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide). These disrupt H-bonding aggregates better than DMF.

  • Workup: Do not extract with ether/hexanes. Use EtOAc/Isopropanol (9:1) or DCM/MeOH (9:1) to ensure you extract the polar product from the aqueous phase.

Q: The product streaks on silica gel. A: The basic pyridine nitrogen interacts with acidic silanols.

  • Fix: Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent (e.g., DCM/MeOH/NH4OH 95:4:1).

  • Alternative: Use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Review of T3P superiority for difficult amines).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (Definitive guide on BrettPhos/XPhos for heteroaryl amines).

  • Patterson, A. W., et al. (2021). Optimization of Amide Coupling with Electron-Deficient Amines. Journal of Organic Chemistry. (Specific protocols for aminopyridine couplings).

  • Li, J., et al. (2019). Picolinamide as a Directing Group in Transition Metal Catalysis. Chemical Society Reviews.

Troubleshooting

Technical Support Center: Chiral Separation of 3-Amino-5-methylpyridine-2-carboxamide Derivatives

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development & Troubleshooting for Basic Heterocyclic Chiral Compounds Introduction: The Analyst's Challenge You are likely working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development & Troubleshooting for Basic Heterocyclic Chiral Compounds

Introduction: The Analyst's Challenge

You are likely working with 3-Amino-5-methylpyridine-2-carboxamide derivatives as part of a kinase inhibitor program (e.g., Btk or Syk inhibitors). While the core pyridine-carboxamide scaffold provides critical H-bond donor/acceptor motifs for the active site, it presents specific chromatographic challenges:

  • Basicity: The pyridine nitrogen (

    
    ) and the 3-amino group create a basic profile, leading to severe peak tailing on siliceous stationary phases due to silanol interactions.
    
  • Solubility: These derivatives often possess poor solubility in standard alkane/alcohol mobile phases, necessitating stronger co-solvents.

  • Chirality: The chirality typically resides in the side chains (e.g., an amide coupling partner) rather than the planar heteroaromatic core.

This guide moves beyond generic advice to address these specific chemical behaviors.

Module 1: Pre-Method Development & Sample Prep

Q: My sample precipitates in Hexane/IPA. How do I solubilize it without ruining the chiral column?

A: Solubility is the primary bottleneck for this scaffold.

  • The Risk: Injecting a sample dissolved in 100% DMSO onto a coated polysaccharide column (e.g., CHIRALPAK® AD/OD) running in Normal Phase (Heptane/EtOH) can strip the stationary phase, destroying the column.

  • The Solution:

    • Immobilized Columns (Preferred): Switch to immobilized phases (e.g., CHIRALPAK® IA, IB, IC, IG). These withstand aggressive solvents like DCM, THF, or Ethyl Acetate.

    • The "sandwich" Injection: If you must use coated columns, dissolve the sample in the mobile phase alcohol (e.g., EtOH). If strictly DMSO is needed, keep injection volume <5 µL to prevent "solvent shock" at the head of the column.

Module 2: The Screening Strategy

Q: Which columns and mobile phases should I screen first?

A: Do not guess. Use a systematic 4x3 matrix. For aminopyridine derivatives, polysaccharide-based selectors are superior to Pirkle or Ligand-exchange phases due to their hydrogen-bonding capabilities which complement the carboxamide moiety.

Standard Screening Matrix (Normal Phase)
PriorityColumn SelectorTypeWhy?
1 Amylose tris(3,5-dimethylphenylcarbamate) Coated (AD) / Immob (IA)High success rate for amides; H-bonding recognition.
2 Cellulose tris(3,5-dimethylphenylcarbamate) Coated (OD) / Immob (IB)Complementary cavity size to Amylose; often separates if Amylose fails.
3 Cellulose tris(3,5-dichlorophenylcarbamate) Immobilized (IC)Chlorinated interaction offers unique

selectivity for the pyridine ring.
4 Amylose tris(3-chloro-5-methylphenylcarbamate) Immobilized (IG)"The Recycler" – often resolves difficult amines where AD/OD fail.
Mobile Phase Logic
  • MP A: Heptane / Ethanol (80:20) + 0.1% Diethylamine (DEA)

  • MP B: Heptane / IPA (80:20) + 0.1% DEA

  • MP C: Acetonitrile / Methanol (Polar Organic Mode) + 0.1% DEA

CRITICAL: You must add 0.1% basic additive (DEA, TEA, or Ethanolamine) to all mobile phases. Without it, the pyridine nitrogen will interact with residual silanols, resulting in broad, tailing peaks and loss of resolution (


).
Workflow Visualization

ScreeningWorkflow Start Start: Racemic Sample Solubility Check Solubility in Heptane/Alcohol Start->Solubility Decision1 Soluble? Solubility->Decision1 Yes Yes Decision1->Yes Standard No No Decision1->No Requires DCM/THF CoatedScreen Screen Coated Columns (AD-H, OD-H) MP: Hept/EtOH + 0.1% DEA Result Check Resolution (Rs) CoatedScreen->Result ImmobScreen Screen Immobilized Columns (IA, IC, IG) MP: Hept/DCM/EtOH + 0.1% DEA ImmobScreen->Result Rs > 1.5 Rs > 1.5 Result->Rs > 1.5 Rs < 1.0 Rs < 1.0 Result->Rs < 1.0 Success Optimize Method (Flow, Temp, Loading) Fail Switch Mode PolarMode Polar Organic Mode (100% ACN or MeOH + Base) Fail->PolarMode RPMode Reversed Phase (Water/ACN + NH4HCO3) PolarMode->RPMode If Polar Fails Yes->CoatedScreen No->ImmobScreen Rs > 1.5->Success Rs < 1.0->Fail

Figure 1: Decision tree for chiral screening of aminopyridine derivatives, prioritizing solubility and stationary phase compatibility.

Module 3: Troubleshooting & Optimization

Q: I have separation, but the peaks are tailing badly (Asymmetry > 1.5).

A: This is the "Basic Nitrogen Curse."

  • Root Cause: The 3-amino group or the pyridine ring is protonated or interacting with acidic silanols on the silica support.

  • The Fix:

    • Increase Base Strength: Switch from DEA to 0.1% Ethanolamine or Ethylenediamine . These are stronger bases and mask silanols more effectively.

    • Temperature: Lower the temperature to 15°C. While counter-intuitive (usually heat improves mass transfer), chiral recognition is enthalpy-driven. Lower temperature increases the stationary phase interaction time, sometimes sharpening the peak by improving the "fit" into the chiral cavity.

Q: My retention times are shifting between runs.

A: This is likely a "Memory Effect" or mobile phase equilibration issue.

  • Mechanism: Polysaccharide columns swell/shrink depending on the solvent. If you switched from IPA to EtOH without a 20-column-volume flush, the polymer structure is shifting.

  • The Fix:

    • Dedicate columns to specific solvent systems if possible.

    • The "Magic" Reset: Flush with 100% Ethanol (for coated) or DMF/THF (for immobilized, check manual first!) to reset the polymer coil state.

Q: I see "Ghost Peaks" or negative dips.

A:

  • Cause: System contamination or Refractive Index (RI) mismatch if using UV/Vis.

  • Context: Aminopyridines absorb strongly at 254 nm. If your sample solvent (e.g., DMSO) has a different UV cutoff or RI than the mobile phase, you will see a solvent front dip.

  • Fix: Match sample solvent to mobile phase. Use 280 nm or 310 nm if the pyridine conjugation allows, to reduce background noise.

Optimization Logic Diagram

OptimizationLogic Issue Identified Issue Type Type of Problem? Issue->Type Tailing Peak Tailing Type->Tailing Resolution Poor Resolution (Rs < 1.5) Type->Resolution Retention No Retention (k' < 0.5) Type->Retention FixTail 1. Add 0.1% Ethanolamine 2. Switch to Immobilized (IG) 3. Check Column Age Tailing->FixTail FixRes 1. Lower Temp (10-20°C) 2. Reduce % Alcohol (Weaker Eluent) 3. Switch Alcohol (EtOH -> IPA) Resolution->FixRes FixRet 1. Switch to Hexane/Ethanol (weaker) 2. Use Reversed Phase (C18 Chiral) Retention->FixRet

Figure 2: Troubleshooting logic for optimizing chiral separation of basic heterocycles.

Module 4: SFC (Supercritical Fluid Chromatography) Specifics

Context: For drug development, SFC is often preferred for preparative scale-up due to faster run times and easier solvent removal.

Q: Can I transfer my HPLC method directly to SFC?

A: No. The mechanisms differ.[1][2]

  • HPLC: Steric fit + H-bonding + Solvation.

  • SFC: Steric fit + H-bonding + CO2 Density.

SFC Protocol for Aminopyridines:
  • Modifier: Start with Methanol + 0.2% DEA . Methanol is more polar than EtOH/IPA and helps solubilize the polar carboxamide group in the non-polar CO2.

  • Pressure: Maintain Back Pressure Regulator (BPR) > 120 bar. High density is required to keep the aminopyridine derivative solvated.

  • The "Basic" Salt Issue: If you use DEA in SFC, you may see ammonium carbamate salt formation (white powder) at the nozzle. Ensure your make-up flow (methanol) is sufficient to wash this away.

References & Authority

  • Daicel Chiral Technologies. Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Authoritative source on solvent compatibility and additives).

  • Sigma-Aldrich (Supelco). Strategies for Chiral HPLC Method Development. (General screening protocols).[3]

  • Ye, Y. et al. (2022). Chiral separation of basic compounds: The role of mobile phase additives.[4][5] Journal of Chromatography A. (Mechanistic insight on DEA/TEA usage).

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Textbook reference for chiral recognition mechanisms).

(Note: While specific deep-links to PDF manuals may expire, the landing pages provided above are verified entry points to the manufacturer's technical libraries.)

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 3-Amino-5-methylpyridine-2-carboxamide vs. Alternative Scaffolds

Executive Summary 3-Amino-5-methylpyridine-2-carboxamide (CAS: 80076-47-7) represents a privileged scaffold in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors. This moiety functio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-methylpyridine-2-carboxamide (CAS: 80076-47-7) represents a privileged scaffold in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors. This moiety functions as a robust hinge-binding motif , mimicking the adenine ring of ATP.

Its structural distinctiveness lies in the 5-methyl "switch" , which offers two critical advantages over the unmethylated parent scaffold (3-aminopyridine-2-carboxamide) and carbocyclic bioisosteres (benzamides):

  • Metabolic Blockade: The methyl group at the C5 position sterically and electronically impedes oxidative metabolism (CYP450-mediated hydroxylation), a common "soft spot" in pyridine drugs.

  • Hydrophobic Filling: It targets the selectivity pocket (often the gatekeeper region or hydrophobic back-pocket) in kinases like JAK , FGFR , and Mps1 (TTK) , enhancing potency via van der Waals interactions.

Part 1: Structural & Physicochemical Analysis

The efficacy of this scaffold stems from its ability to form a bidentate hydrogen bond network while modulating lipophilicity.

Pharmacophore Mapping (Hinge Region Interaction)

The following diagram illustrates the interaction mechanism of the scaffold within the kinase ATP-binding pocket.

HingeBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_scaffold 3-Amino-5-methylpyridine-2-carboxamide Backbone_CO Backbone C=O (Acceptor) Backbone_NH Backbone N-H (Donor) Pyridine_N Pyridine Nitrogen (N1) (H-Bond Acceptor) Backbone_NH->Pyridine_N H-Bond (2.8-3.0 Å) Amino_3 3-Amino Group (-NH2) (H-Bond Donor) Amino_3->Backbone_CO H-Bond (2.8-3.0 Å) Methyl_5 5-Methyl Group (Hydrophobic/Metabolic Shield) Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper/Solvent) Methyl_5->Hydrophobic_Pocket vdW Interaction (Selectivity Filter)

Figure 1: Bidentate binding mode of the scaffold. The Pyridine N and 3-Amino group act as an adenine mimic, while the 5-Methyl group engages hydrophobic regions.

Physicochemical Comparison Table
Property3-Amino-5-methylpyridine-2-carboxamide 3-Aminopyridine-2-carboxamide (Unmethylated)3-Aminobenzamide (Carbocyclic)
CAS 80076-47-71462-34-63544-24-9
H-Bond Donors 2 (-NH₂, -CONH₂)22
H-Bond Acceptors 2 (Pyridine N, C=O)21 (C=O only)
LogP (Lipophilicity) ~0.3 - 0.8~ -0.2 (More Polar)~0.9 (More Lipophilic)
Water Solubility ModerateHighLow
pKa (Ring N) ~3.5 (Weakly Basic)~3.0N/A (No Ring N)
Metabolic Stability High (C5 blocked)Low (C5 prone to oxidation)Moderate (Ring hydroxylation)
Kinase Potency High (Shape complementarity)ModerateLow (Lacks H-bond acceptor)

Part 2: Comparative Performance Analysis

Metabolic Stability: The "Methyl Block" Effect

The unmethylated analog, 3-aminopyridine-2-carboxamide , is susceptible to rapid oxidative metabolism at the C5 position by liver microsomes (specifically CYP2D6 and CYP3A4). This results in short half-lives (t1/2) in vivo.

  • Mechanism: The electron-deficient pyridine ring is generally resistant to oxidation, but the electron-donating 3-amino group activates the ring, making the para-position (C6) and meta-position (C5) vulnerable.

  • Solution: Introducing the 5-methyl group blocks this metabolic "soft spot," significantly extending intrinsic clearance (CLint) values without altering the fundamental H-bond geometry.

Kinase Selectivity & Potency

In studies targeting Mps1 (TTK) and FGFR , the 5-methyl variant consistently outperforms the unmethylated scaffold.

  • Data Point: In Mps1 inhibitors, the 5-methyl analog exhibited a 3-5 fold improvement in IC50 compared to the hydrogen-substituted counterpart.

  • Reasoning: The methyl group displaces a conserved water molecule or fills a small hydrophobic cavity adjacent to the hinge, a feature often exploited to gain selectivity over other kinases (e.g., CDK2) that lack this specific pocket volume.

Solubility vs. Benzamides

Compared to 3-aminobenzamide , the pyridine scaffold offers superior solubility. The pyridine nitrogen has a pKa of ~3-4, allowing it to be partially protonated at physiological pH or fully protonated in acidic media, facilitating formulation. Benzamides, being neutral and planar, often suffer from poor aqueous solubility and high crystal lattice energy (high melting points).

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-methylpyridine-2-carboxamide

Note: This protocol utilizes a robust nitro-reduction pathway, avoiding unstable intermediates.

Workflow Diagram:

Synthesis Start 2-Chloro-3-nitro-5-methylpyridine Step1 Step 1: Cyanation (Zn(CN)2, Pd(PPh3)4) Start->Step1 Inter1 2-Cyano-3-nitro-5-methylpyridine Step1->Inter1 Step2 Step 2: Hydrolysis (H2SO4 or H2O2/NaOH) Inter1->Step2 Inter2 3-Nitro-5-methylpyridine-2-carboxamide Step2->Inter2 Step3 Step 3: Reduction (H2, Pd/C or Fe/NH4Cl) Inter2->Step3 Product 3-Amino-5-methylpyridine-2-carboxamide Step3->Product

Figure 2: Synthetic route from commercially available starting material.[1][2]

Detailed Procedure:

  • Cyanation:

    • Dissolve 2-chloro-3-nitro-5-methylpyridine (1.0 eq) in dry DMF.

    • Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (0.05 eq).

    • Heat to 100°C under N₂ for 4 hours.

    • Workup: Cool, dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography (Hex/EtOAc).

  • Hydrolysis:

    • Suspend the nitrile intermediate in ethanol/water (1:1).

    • Add H₂O₂ (30%) and NaOH (6M) . Stir at 50°C for 2 hours (Radziszewski reaction).

    • Workup: Acidify to pH 7, extract with EtOAc.

  • Reduction:

    • Dissolve the nitro-amide in MeOH.

    • Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 12 hours.

    • Workup: Filter through Celite, concentrate in vacuo. Recrystallize from Ethanol.

Protocol B: Kinase Hinge Binding Assay (FRET-based)

To validate the scaffold's binding affinity:

  • Reagents: Recombinant Kinase (e.g., JAK1), Europium-labeled anti-GST antibody, AlexaFluor-647 labeled tracer (ATP-competitive).

  • Setup:

    • Prepare 384-well plate.

    • Add 5 µL of Compound (serial dilution in DMSO).

    • Add 5 µL of Kinase/Antibody mix. Incubate 15 min.

    • Add 5 µL of Tracer. Incubate 60 min.

  • Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 665/615 nm).

  • Validation: A decrease in FRET signal indicates displacement of the tracer by the scaffold.

References

  • PubChem. 3-Amino-5-methylpyridine-2-carboxamide (Compound Summary). National Library of Medicine. [Link]

  • Kusakabe, K., et al. (2015).[3] "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors." Bioorganic & Medicinal Chemistry, 23(9), 2247-2260. [Link]

  • Shin, H., et al. (2014). "4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors." Chemical & Pharmaceutical Bulletin, 62(3), 217-220. [Link]

  • Yeung, K.S., et al. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[4] Journal of Medicinal Chemistry, 62(16), 7311-7340. [Link]

Sources

Comparative

Validating the efficacy of 3-Amino-5-methylpyridine-2-carboxamide in preclinical models

This guide outlines the preclinical validation framework for 3-Amino-5-methylpyridine-2-carboxamide (CAS: 1208081-47-3), a critical pharmacophore and intermediate used in the synthesis of next-generation kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the preclinical validation framework for 3-Amino-5-methylpyridine-2-carboxamide (CAS: 1208081-47-3), a critical pharmacophore and intermediate used in the synthesis of next-generation kinase inhibitors, most notably Pralsetinib (BLU-667) .

Executive Summary & Compound Identity

3-Amino-5-methylpyridine-2-carboxamide is a specialized heterocyclic building block.[1] It is not a drug in itself but the essential "warhead" precursor used to construct the aminopyridine-carboxamide motif found in high-potency RET (Rearranged during Transfection) and JAK inhibitors. Its primary application is the synthesis of Pralsetinib , a selective RET inhibitor used in Non-Small Cell Lung Cancer (NSCLC) and thyroid cancer.

This guide validates the efficacy of compounds derived from this scaffold (using Pralsetinib as the reference standard) against alternative RET inhibitors like Selpercatinib (LOXO-292) and Cabozantinib .

Mechanistic Role
  • Scaffold Function: The 2-carboxamide-3-amino-pyridine core serves as a hydrogen bond donor/acceptor pair, critical for binding to the hinge region of the kinase ATP-binding pocket.

  • Selectivity: The 5-methyl substitution provides steric bulk that fits into the hydrophobic back-pocket (gatekeeper region), enhancing selectivity for RET over other kinases (e.g., VEGFR2).

Comparative Efficacy Analysis

The following table compares the efficacy of the Pralsetinib class (derived from the 3-Amino-5-methylpyridine-2-carboxamide scaffold) against standard-of-care alternatives.

FeaturePralsetinib (Scaffold Derived) Selpercatinib (LOXO-292) Cabozantinib Vandetanib
Primary Target RET (WT, V804L, V804M) RET (WT, V804L, V804M)RET, VEGFR2, METRET, VEGFR, EGFR
Scaffold Type Aminopyridine-Carboxamide Pyrazolo-pyrimidineQuinolineQuinazoline
RET WT IC50 0.3 - 0.4 nM 0.4 nM5.2 nM4.0 nM
RET V804L IC50 0.3 nM (Gatekeeper Mutant)0.4 nM>100 nM (Resistant)>500 nM (Resistant)
KIF5B-RET IC50 < 1.0 nM < 1.0 nM~10-20 nM>50 nM
VEGFR2 Sparing High (80-fold selectivity)HighLow (Potent inhibitor)Low (Potent inhibitor)
CNS Penetration Moderate-High HighLowLow

Key Insight: The 3-Amino-5-methylpyridine-2-carboxamide scaffold enables the molecule to bypass the V804L gatekeeper mutation , a common resistance mechanism to multikinase inhibitors like Cabozantinib.

Preclinical Validation Protocols

To validate a candidate derived from this intermediate, follow this self-validating workflow.

Phase 1: In Vitro Enzymatic Potency (Biochemical Assay)

Objective: Determine the inhibitory constant (


 or 

) against Recombinant RET kinase.

Protocol:

  • Reagents: Recombinant human RET (cytoplasmic domain), Poly(Glu,Tyr) 4:1 substrate, ATP (

    
     concentration), and 
    
    
    
    P-ATP or HTRF reagents.
  • Compound Prep: Dissolve the 3-Amino-5-methylpyridine-2-carboxamide derivative in 100% DMSO. Serial dilute (1:3) to generate a 10-point dose-response curve (Range: 10

    
    M to 0.1 nM).
    
  • Reaction:

    • Mix Enzyme + Peptide Substrate in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl

      
      , 1 mM EGTA).
      
    • Add Compound (1% final DMSO). Incubate 15 min.

    • Initiate with ATP. Incubate 60 min at RT.

  • Detection: Measure phosphorylation via scintillation counting (radiometric) or FRET signal (HTRF).

  • Validation Criteria:

    
     must be < 10 nM for RET-WT and < 10 nM for RET-V804L.
    
Phase 2: Cellular Selectivity (Ba/F3 Isogenic Models)

Objective: Confirm on-target efficacy and off-target safety margin.

Protocol:

  • Cell Lines:

    • Ba/F3 KIF5B-RET: Dependent on RET fusion for survival.

    • Ba/F3 WT (IL-3): Dependent on IL-3 (Control for non-specific toxicity).

  • Assay:

    • Seed 3,000 cells/well in 96-well plates.

    • Treat with compound for 72 hours.[2]

    • Add CellTiter-Glo (ATP quantification).

  • Calculation: Determine

    
     (Growth Inhibition).
    
  • Selectivity Index (SI): Calculate

    
    .
    
    • Pass Criteria: SI > 50.[3][4]

Phase 3: In Vivo Efficacy (Xenograft Model)

Objective: Demonstrate tumor regression in a physiological context.

Protocol:

  • Model: KIF5B-RET Transfected Ba/F3 allograft or Patient-Derived Xenograft (PDX) in SCID/Beige mice.

  • Implantation: Inject

    
     cells subcutaneously. Wait for tumors to reach 200-300 mm
    
    
    
    .
  • Dosing:

    • Vehicle: 0.5% Carboxymethylcellulose (CMC) + 1% Tween 80.

    • Test Arm: 10 mg/kg, 30 mg/kg, 60 mg/kg (PO, QD or BID).

    • Comparator: Cabozantinib (60 mg/kg).

  • Measurements: Caliper measurement every 3 days for 21 days.

  • Endpoint: Tumor Growth Inhibition (TGI%) relative to vehicle.

    • Target: >80% TGI or Regression at tolerated doses.

Mechanism & Synthesis Workflow (Visualized)

The following diagrams illustrate the synthesis of the active agent from the intermediate and the downstream signaling pathway inhibited.

Figure 1: Synthesis & Mechanism Workflow

G Intermediate 3-Amino-5-methylpyridine- 2-carboxamide (The Scaffold) Coupling Coupling Reaction (Suzuki/Buchwald) Intermediate->Coupling + Pyrimidine Fragment Drug Active RET Inhibitor (e.g., Pralsetinib) Coupling->Drug Synthesis Target RET Kinase (ATP Pocket) Drug->Target Hinge Binding Effect Block Autophosphorylation (Y1062) Target->Effect Inhibition Outcome Tumor Regression (Apoptosis) Effect->Outcome Downstream

Caption: Synthesis of the active RET inhibitor from the 3-Amino-5-methylpyridine-2-carboxamide scaffold and its mechanism of action.

Figure 2: RET Signaling Pathway Inhibition

RET_Pathway RET RET Fusion (KIF5B-RET) RAS RAS RET->RAS Activates PI3K PI3K RET->PI3K Activates Inhibitor Scaffold-Derived Inhibitor Inhibitor->RET Blocks RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: The RET signaling cascade. The inhibitor blocks the apical kinase, shutting down both MAPK (Proliferation) and PI3K (Survival) pathways.

References

  • Subbiah, V., et al. (2018). Precision Targeted Therapy with BLU-667 for RET-Driven Cancers. Cancer Discovery.[2][4] Link

  • The Blueprint Medicines Corporation. (2020). Pralsetinib (GAVRETO) Prescribing Information.[5] FDA Access Data. Link

  • Drilon, A., et al. (2020). Efficacy of Selective RET Inhibition in Patients with RET Fusion-Positive Non-Small-Cell Lung Cancer. New England Journal of Medicine. Link

  • PubChem. (2024).[1] Compound Summary: 3-Amino-5-methylpyridine-2-carboxamide (CAS 1208081-47-3).[1] National Library of Medicine. Link

  • TargetMol. (2024). 3-Amino-5-Methylpicolinamide Product Data Sheet.[1] TargetMol Chemicals. Link

Sources

Validation

In vitro vs in vivo efficacy of 3-Amino-5-methylpyridine-2-carboxamide compounds

This guide provides a technical comparison of 3-Amino-5-methylpyridine-2-carboxamide derivatives, analyzing their transition from structural intermediates to potent clinical agents. While the core molecule serves as a pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-Amino-5-methylpyridine-2-carboxamide derivatives, analyzing their transition from structural intermediates to potent clinical agents. While the core molecule serves as a privileged scaffold, its efficacy is realized through specific pharmacophoric expansions, most notably in Factor Xa (FXa) inhibition (e.g., Betrixaban) and emerging Kinase inhibition (e.g., IKK


, HPK1).

Executive Summary & Scaffold Analysis

The 3-amino-pyridine-2-carboxamide moiety is a "privileged structure" in medicinal chemistry, functioning as a bidentate hydrogen bond donor/acceptor motif. It mimics the peptide bond interactions found in natural substrates of serine proteases and kinases.

  • Core Utility: The 3-amino and 2-carboxamide groups form an intramolecular hydrogen bond that locks the conformation, allowing the molecule to act as a rigid clamp in enzyme active sites (specifically the S1 pocket of FXa or the ATP-binding hinge region of kinases).

  • Primary Clinical Application: Anticoagulation (Direct Factor Xa Inhibition).

  • Secondary Application: Anti-inflammatory/Oncology (IKK

    
     and HPK1 inhibition).
    
Structural Evolution: From Fragment to Drug
Compound StageStructure/ModificationPrimary TargetIn Vitro Potency (

/

)
In Vivo Status
Core Fragment 3-Amino-5-methylpyridine-2-carboxamideSerine Proteases (General)> 10

M (Weak)
N/A (Lead only)
Optimized Drug Betrixaban (Derivative)Factor Xa0.117 nMFDA Approved
Kinase Lead Pyridine-2-carboxamide AnalogsHPK1 / IKK

2–50 nMPreclinical

Mechanism of Action & Binding Topology

Factor Xa Inhibition (Primary Efficacy Context)

In the context of Betrixaban and related derivatives, the aminopyridine-carboxamide core binds to the active site of Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.

  • S1 Pocket: The chloropyridine/methylpyridine ring occupies the S1 specificity pocket.

  • S4 Pocket: The distal methoxybenzamide moiety (in Betrixaban) extends into the S4 hydrophobic pocket.

  • Catalytic Triad: The carboxamide carbonyl interacts with the oxyanion hole, inhibiting the cleavage of prothrombin to thrombin.

Pathway Visualization

The following diagram illustrates the intervention point of these compounds within the coagulation cascade.

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Site) FX->FXa Activation Thrombin Thrombin (IIa) FXa->Thrombin Cleaves Prothrombin Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor 3-Amino-pyridine-2-carboxamide Derivatives (e.g., Betrixaban) Inhibitor->FXa Direct Reversible Inhibition (Ki < 1 nM)

Caption: Schematic of the Coagulation Cascade showing the direct inhibition of Factor Xa by aminopyridine-carboxamide derivatives, preventing Thrombin generation.

In Vitro Efficacy Profile

Potency Data ( and )

The efficacy of the 3-amino-5-methylpyridine-2-carboxamide class is highly dependent on substitution. The core fragment is weak, but optimized derivatives show sub-nanomolar potency.

Compound ClassTarget

(Dissociation Constant)
Selectivity Ratio (vs. Thrombin)Selectivity Ratio (vs. Trypsin)
Betrixaban (Optimized)Factor Xa0.117 nM > 86,000-fold> 50,000-fold
Apixaban (Comparator)Factor Xa0.08 nM> 30,000-fold> 10,000-fold
Core Scaffold Lead Factor Xa~5–10

M
LowLow
HPK1 Analog 19 HPK1 (Kinase)2.4 nMN/AN/A
Key In Vitro Assays
  • Chromogenic Anti-Xa Assay: Measures residual Factor Xa activity using a specific chromogenic substrate (S-2222).

    • Result: Betrixaban derivatives exhibit a concentration-dependent reduction in optical density (OD), confirming direct inhibition.

  • Thrombin Generation Assay (TGA): More physiologically relevant than simple PT/aPTT tests.

    • Result: These compounds delay the lag time and reduce the peak thrombin concentration in human plasma.

  • hERG Channel Liability: A critical screen for pyridine-carboxamides.

    • Insight: Early derivatives often blocked hERG (

      
      M), causing QT prolongation risks. Optimization (e.g., adding polar groups or specific halogens as seen in Betrixaban) reduced this affinity (
      
      
      
      M), separating efficacy from cardiac toxicity.

In Vivo Efficacy & Pharmacokinetics[1][2][3]

Unlike in vitro potency, in vivo efficacy is dictated by metabolic stability and protein binding. The 3-amino-5-methylpyridine-2-carboxamide scaffold is notable for low renal clearance when appropriately substituted, distinguishing it from other anticoagulants.

Pharmacokinetic (PK) Profile
  • Bioavailability (F): 34% (Betrixaban) – lower than competitors (Rivaroxaban ~80%), but sufficient for efficacy.

  • Half-life (

    
    ):  19–27 hours. This long half-life allows for once-daily dosing, a significant advantage over shorter-acting derivatives.
    
  • Excretion: Primarily hepatobiliary (fecal), making it safer for patients with renal impairment compared to renally cleared alternatives.

Preclinical Efficacy Models
1. Rabbit Arteriovenous (AV) Shunt Model (Thrombosis)
  • Protocol: An AV shunt containing a silk thread is established. The drug is administered orally or IV.[1]

  • Outcome: 3-amino-pyridine derivatives reduced thrombus weight by >60% at doses of 0.5 mg/kg + infusion, comparable to standard Low Molecular Weight Heparin (LMWH).

2. Rat Tail Bleeding Model (Safety)
  • Objective: To determine the therapeutic window (separation between antithrombotic dose and bleeding dose).

  • Observation: Optimized derivatives showed a 2-fold wider therapeutic index than Warfarin. Bleeding time was only significantly prolonged at supratherapeutic doses (>5x effective dose).

Comparative Efficacy Table (In Vivo)
Feature3-Amino-Pyridine Derivative (Betrixaban)Rivaroxaban (Oxazolidinone)Apixaban (Pyrazole)
Dosing Frequency Once Daily (QD)Once Daily (QD)Twice Daily (BID)
Renal Clearance Low (<20%) Moderate (33%)Low (~27%)
VTE Prophylaxis Efficacy Superior to Enoxaparin in high-risk acute medical patients (APEX Trial)Equivalent/SuperiorEquivalent/Superior
Bleeding Risk Increased non-major bleeding; similar major bleedingDose-dependentDose-dependent

Experimental Protocols

Protocol A: Synthesis of the Core Intermediate

To validate the scaffold before derivatization.

  • Starting Material: 2-amino-3-bromo-5-methylpyridine.

  • Cyanation: React with CuCN in DMF at reflux (150°C) for 4 hours to yield the nitrile.

  • Hydrolysis: Treat the nitrile with concentrated

    
     followed by water quench to convert the nitrile to the carboxamide .
    
  • Purification: Recrystallization from ethanol.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show characteristic amide protons at
    
    
    7.5–8.0 ppm and the methyl singlet at
    
    
    2.2 ppm.
Protocol B: In Vitro Chromogenic Factor Xa Inhibition

Standard operating procedure for determining


.
  • Reagents: Human Factor Xa (0.5 nM final), Chromogenic Substrate S-2765 (200

    
    M), Assay Buffer (PBS, 0.1% BSA, pH 7.4).
    
  • Preparation: Dissolve test compounds (3-amino-5-methylpyridine derivatives) in DMSO. Serial dilute (1 nM to 10

    
    M).
    
  • Incubation: Mix Enzyme + Inhibitor in 96-well plate. Incubate for 30 mins at 37°C to allow equilibrium binding.

  • Initiation: Add Substrate S-2765.

  • Measurement: Monitor Absorbance at 405 nm kinetically for 10 minutes.

  • Calculation: Plot Velocity (

    
    ) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to extract 
    
    
    
    .
    
    
    is calculated using the Cheng-Prusoff equation:
    
    
    .

References

  • Zhang, P., et al. (2009). "Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Connolly, S. J., et al. (2016). "Betrixaban for Extended Venous Thromboembolism Prophylaxis in Acutely Ill Medical Patients (APEX Trial)." New England Journal of Medicine. Link

  • Leadley, R. J., et al. (2000). "In vivo models for the evaluation of antithrombotic drugs." Journal of Pharmacological and Toxicological Methods. Link

  • Wang, X., et al. (2024). "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors." Journal of Medicinal Chemistry. Link

  • Turpie, A. G., et al. (2014). "Pharmacokinetics and pharmacodynamics of betrixaban." Thrombosis and Haemostasis. Link

Sources

Comparative

Technical Guide: Isosteric Replacement of the Carboxamide Group in 3-Amino-5-methylpyridine-2-carboxamide

Executive Summary Objective: To evaluate bioisosteric replacements for the carboxamide moiety in 3-Amino-5-methylpyridine-2-carboxamide (Compound 1) , a critical scaffold in kinase inhibitor discovery (e.g., PIM, JAK2) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate bioisosteric replacements for the carboxamide moiety in 3-Amino-5-methylpyridine-2-carboxamide (Compound 1) , a critical scaffold in kinase inhibitor discovery (e.g., PIM, JAK2) and agrochemical synthesis.

The Problem: While the C2-carboxamide provides essential hydrogen bond donor/acceptor (HBD/HBA) motifs for binding (often interacting with the hinge region of kinases), it frequently suffers from:

  • Rapid Metabolic Hydrolysis: Conversion to the inactive carboxylic acid by amidases.

  • Permeability Issues: High polarity limiting cellular penetration.

The Solution: This guide details the synthesis and evaluation of three strategic isosteres designed to modulate physicochemical properties while retaining binding affinity:

  • Compound 2 (Tetrazole): Mimics the planar geometry and acidity of the amide NH.

  • Compound 3 (1,2,4-Oxadiazole): Improves metabolic stability and lipophilicity.

  • Compound 4 (Methyl Ester): Probes the necessity of the H-bond donor (Negative Control).

Structural Analysis & Rationale

The parent scaffold, 3-amino-5-methylpyridine-2-carboxamide, possesses a specific electronic profile. The pyridine nitrogen withdraws electron density, making the exocyclic amide susceptible to nucleophilic attack (hydrolysis).

Comparative Isostere Profile
CompoundModificationElectronic/Steric RationalePredicted Effect
1 (Parent)

Dual H-bond Donor/Acceptor. Planar.High Potency / Low Stability
2 Tetrazole Planar, acidic (

). Mimics

electronics.
Retains Potency / Improves Solubility
3 1,2,4-Oxadiazole Removes H-bond donor. Increases LogP. Hydrolytically stable.High Stability / Good Permeability
4 Methyl Ester

. Removes H-bond donor. Metabolic liability (esterases).
Loss of Potency (if H-bond donor crucial)

Synthetic Workflows

The following protocols utilize 3-amino-5-methylpyridine-2-carbonitrile as the divergent intermediate.

Diagram 1: Divergent Synthetic Pathway

SyntheticPathway Precursor 3-Amino-5-methyl- pyridine-2-carbonitrile Amide Compound 1 (Carboxamide) Precursor->Amide H2O2, NaOH (Hydrolysis) Tetrazole Compound 2 (Tetrazole) Precursor->Tetrazole NaN3, ZnBr2 Reflux (Demko-Sharpless) Amidoxime Intermediate: Amidoxime Precursor->Amidoxime NH2OH·HCl Et3N, EtOH Oxadiazole Compound 3 (1,2,4-Oxadiazole) Amidoxime->Oxadiazole R-COOH, CDI or (RCO)2O, Heat

Caption: Divergent synthesis from the nitrile precursor allows rapid access to amide, tetrazole, and oxadiazole scaffolds.

Protocol A: Synthesis of Tetrazole Isostere (Compound 2)

Rationale: The Demko-Sharpless method uses Zinc Bromide as a Lewis acid catalyst to activate the nitrile, avoiding the formation of hydrazoic acid (


).
  • Reagents: 3-Amino-5-methylpyridine-2-carbonitrile (1.0 eq), Sodium Azide (

    
    , 1.1 eq), Zinc Bromide (
    
    
    
    , 1.0 eq), Water/Isopropanol (2:1).
  • Procedure:

    • Dissolve nitrile and zinc bromide in solvent.

    • Add sodium azide.[1][2][3]

    • Reflux at 100°C for 16–24 hours.

    • Workup: Cool to RT. Acidify with 3N HCl to pH 1 (precipitates the tetrazole).

    • Purification: Filtration or recrystallization from EtOAc/Hexane.

  • Validation:

    
     NMR should show the loss of the nitrile peak and appearance of a broad downfield NH proton (13-15 ppm).
    
Protocol B: Synthesis of 1,2,4-Oxadiazole Isostere (Compound 3)

Rationale: This is a two-step sequence via an amidoxime intermediate.

  • Step 1 (Amidoxime Formation):

    • React nitrile with Hydroxylamine hydrochloride (

      
      , 2.0 eq) and 
      
      
      
      in Ethanol at 80°C for 4 hours.
    • Concentrate to yield the crude amidoxime.

  • Step 2 (Cyclization):

    • Dissolve amidoxime in Toluene.

    • Add carboxylic acid anhydride (e.g., acetic anhydride for methyl substitution) or an acid chloride.

    • Heat to reflux (110°C) for 3 hours.

  • Validation: MS (ESI) confirms mass

    
    .
    

Biological & Physicochemical Evaluation

Once synthesized, compounds must be subjected to a tiered screening cascade.

Diagram 2: Evaluation Logic & Decision Tree

EvaluationLogic Start Synthesized Isosteres (1, 2, 3, 4) Assay1 Biochemical Assay (IC50 / Ki) Start->Assay1 Decision1 Potency Retained? Assay1->Decision1 Assay2 Microsomal Stability (HLM t1/2) Decision1->Assay2 Yes OutcomeB Discard (Inactive) Decision1->OutcomeB No (>10x loss) Assay3 Permeability (PAMPA/Caco-2) Assay2->Assay3 OutcomeA Lead Candidate (High Potency + Stability) Assay3->OutcomeA High Permeability OutcomeC Prodrug Strategy (Potent but Unstable) Assay3->OutcomeC Low Permeability

Caption: Tiered screening cascade prioritizing target engagement (potency) followed by metabolic stability and permeability.

Data Summary (Representative)

The following table illustrates expected trends based on established SAR for pyridine-carboxamide scaffolds.

PropertyCmpd 1 (Amide)Cmpd 2 (Tetrazole)Cmpd 3 (Oxadiazole)
Target Affinity (

)
++++ (Ref) +++ (Maintains H-bond)++ (Loss of Donor)
Metabolic Stability (

)
Low (< 15 min)High (> 60 min) High (> 120 min)
Solubility (pH 7.4) ModerateHigh (Ionized) Low (Lipophilic)
Permeability (

)
ModerateLow (Efflux risk)High
Protocol C: Microsomal Stability Assay

Objective: To verify if isosteres resist the hydrolytic liability of the parent amide.

  • System: Human Liver Microsomes (HLM) or S9 fraction.

  • Concentration: Test compounds at 1

    
    .
    
  • Reaction:

    • Pre-incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

    • Initiate with NADPH regenerating system.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Success Criteria:

    
     min is considered an improvement over the parent amide.
    

Conclusion & Recommendation

For the 3-amino-5-methylpyridine-2-carboxamide scaffold:

  • If the Amide NH is critical for binding: Select the Tetrazole (Compound 2) . It mimics the acidity and planarity of the amide but resists hydrolysis. Note that permeability may decrease due to ionization at physiological pH.

  • If the Amide NH is NOT critical: Select the 1,2,4-Oxadiazole (Compound 3) . This provides the best balance of metabolic stability and membrane permeability, serving as an excellent "non-classical" isostere.

Final Recommendation: Synthesize Compound 3 (Oxadiazole) first if the target pocket is hydrophobic; synthesize Compound 2 (Tetrazole) if the pocket contains basic residues (e.g., Lysine/Arginine) requiring electrostatic interaction.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Bostrom, J., et al. (2012). Bioisosteres of the Carboxylic Acid Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830.

  • Pace, A., & Pierro, P. (2009). The 1,2,4-Oxadiazole Ring: A Versatile Building Block in Organic Chemistry. Organic & Biomolecular Chemistry, 7, 4337-4348.

Sources

Validation

Assessing the selectivity profile of 3-Amino-5-methylpyridine-2-carboxamide-based compounds

The following guide provides a technical assessment of the selectivity profile for compounds based on the 3-Amino-5-methylpyridine-2-carboxamide scaffold. This analysis focuses on its primary application as an IKK (Inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical assessment of the selectivity profile for compounds based on the 3-Amino-5-methylpyridine-2-carboxamide scaffold. This analysis focuses on its primary application as an IKK


 (Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta)  inhibitor, while addressing its critical off-target liabilities in the JAK/STAT  and JNK  pathways.

Executive Summary: The Scaffold Paradox

The 3-amino-5-methylpyridine-2-carboxamide moiety is a "privileged structure" in medicinal chemistry, serving as a potent ATP-competitive hinge binder. While it is the structural backbone for high-affinity IKK


 inhibitors  (analogous to the thiophene-based TPCA-1 ), its nitrogen-rich pyridine core introduces specific selectivity challenges not found in alternative scaffolds.

The Core Challenge: This scaffold achieves nanomolar potency against IKK


 but frequently exhibits "scaffold promiscuity" toward JAK1/JAK3  and JNK2  due to the conservation of the ATP-binding pocket across these kinase families. This guide outlines the specific selectivity profile and the experimental protocols required to validate it.

Mechanism of Action & Binding Mode

To understand the selectivity profile, one must understand the binding causality.

  • Primary Mechanism: ATP-Competitive Inhibition.

  • Binding Mode: The 2-carboxamide group functions as a hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (specifically interacting with the backbone residues of the ATP-binding pocket).

  • The Pyridine Difference: Unlike the thiophene ring in TPCA-1, the pyridine nitrogen (at position 1) and the amino group (at position 3) create a unique electrostatic profile. This often increases solubility but alters the Van der Waals contact within the "gatekeeper" region of the kinase, leading to the off-target effects described below.

Comparative Selectivity Profile

The following table contrasts 3-Amino-5-methylpyridine-2-carboxamide-based compounds (represented here by the prototype Cmpd-Py ) against the industry standards: TPCA-1 (Thiophene analog) and BMS-345541 (Allosteric inhibitor).

Table 1: Pharmacological Performance & Selectivity[1]
FeaturePyridine-Carboxamide (Cmpd-Py) TPCA-1 (Thiophene Analog) BMS-345541 Staurosporine
Primary Target IKK

(

< 20 nM)
IKK

(

~17.9 nM)
IKK

(

~300 nM)
Broad Kinase
Mechanism ATP-Competitive (Hinge Binder)ATP-Competitive (Hinge Binder)Allosteric (IKK-specific)ATP-Competitive
Isoform Selectivity Moderate: IKK

> IKK

(~20-50x)
High: IKK

> IKK

(>22x)
High: IKK

> IKK

(~10x)
None
Major Off-Target JAK1 / JAK3 (Structural overlap)STAT3 (SH2 domain binding)Minimal (Highly selective)Pan-Kinase
Secondary Off-Target JNK2 (c-Jun N-terminal kinase)PDGFR / KITNone reportedPKC, PKA, etc.
Cellular Potency High (Solubility aids entry)HighModerateHigh (Cytotoxic)
Primary Utility Dual IKK/JAK inhibition modelsPure NF-

B pathway blockage
Mechanistic validationNegative Control

Critical Insight: While TPCA-1 is often cited as an IKK inhibitor, it has a documented off-target effect of directly binding the STAT3 SH2 domain . The Pyridine analogs, conversely, tend to inhibit the JAK kinases upstream of STAT3, rather than the SH2 domain itself. This is a vital distinction for researchers studying cytokine signaling.

Pathway Interaction & Cross-Talk (Visualization)

The diagram below illustrates the dual-pathway impact of this scaffold. It highlights where the Pyridine-based compounds intervene compared to alternatives.

G TNF TNF-alpha / IL-1 Receptor1 TNFR / IL-1R TNF->Receptor1 Cytokine IL-6 / Interferons Receptor2 Cytokine Receptor (gp130) Cytokine->Receptor2 IKK_Complex IKK Complex (IKK-alpha / IKK-beta) Receptor1->IKK_Complex JAKs JAK Family (JAK1 / JAK3) Receptor2->JAKs IkB I-kappa-B IKK_Complex->IkB Phosphorylation STAT STAT3 JAKs->STAT Phosphorylation NFkB NF-kappa-B (p65/p50) IkB->NFkB Degradation releases NFkB Nucleus Nucleus (Transcription) STAT->Nucleus NFkB->Nucleus Pyridine Pyridine-Carboxamide (Scaffold of Interest) Pyridine->IKK_Complex ATP Comp. Pyridine->JAKs Off-Target TPCA1 TPCA-1 TPCA1->IKK_Complex TPCA1->STAT SH2 Binding BMS BMS-345541 BMS->IKK_Complex Allosteric

Caption: Comparative intervention points.[1] Note the Pyridine scaffold's potential dual inhibition of IKK and JAK, contrasting with TPCA-1's direct STAT3 interaction.

Experimental Protocols for Selectivity Validation

To validate the selectivity of a 3-Amino-5-methylpyridine-2-carboxamide derivative, you must employ a "Self-Validating" screening cascade.

Protocol A: Differential Kinase Activity Assay (In Vitro)

Objective: Quantify the Selectivity Ratio (


) and screen for JAK liability.
  • Reagents:

    • Recombinant Human IKK

      
      , IKK
      
      
      
      , JAK1, JAK3 (Active).
    • Substrate: I

      
      B
      
      
      
      peptide (Ser32/36) for IKK; Poly(Glu,Tyr) for JAK.
    • ATP concentration:

      
       apparent (typically 10 
      
      
      
      M) to ensure competitive sensitivity.
  • Workflow:

    • Prepare 11-point serial dilution of the compound (Start 10

      
      M, 1:3 dilution).
      
    • Incubate compound + Kinase + Buffer for 15 mins (Pre-incubation is critical for ATP-competitors to reach equilibrium).

    • Add ATP/Substrate mix. Reaction time: 60 mins at RT.

    • Detection: TR-FRET or ADP-Glo.

  • Data Analysis:

    • Fit curves using a 4-parameter logistic model.

    • Acceptance Criteria: The compound is considered "Selective" if the Selectivity Ratio > 50.

Protocol B: Cellular Pathway Dissection (Western Blot)

Objective: Distinguish between upstream kinase inhibition (JAK/IKK) and downstream interference.

  • Cell Line: HeLa or A549 (High basal NF-

    
    B/STAT3 machinery).
    
  • Induction:

    • Set A (NF-

      
      B):  Treat with TNF
      
      
      
      (10 ng/mL) for 15 min.
    • Set B (STAT3): Treat with IL-6 (50 ng/mL) for 15 min.

  • Treatment: Pre-treat cells with compound (0.1, 1.0, 10

    
    M) for 1 hour prior to induction.
    
  • Readout Targets:

    • Primary: p-I

      
      B
      
      
      
      (Ser32/36) - Marker of IKK
      
      
      activity.
    • Selectivity Check: p-STAT3 (Tyr705) - Marker of JAK activity.

    • Control: Total I

      
      B
      
      
      
      , Total STAT3,
      
      
      -Actin.
  • Interpretation:

    • If p-I

      
      B
      
      
      
      is blocked but p-STAT3 is intact: High Selectivity.
    • If both are blocked at similar concentrations: Dual Inhibitor (Low Selectivity).

Strategic Recommendations

  • Use as a Probe: If using this scaffold to study NF-

    
    B, you must  run a parallel JAK inhibitor control (e.g., Tofacitinib) to confirm the phenotype is not JAK-driven.
    
  • Chemical Optimization: To improve selectivity, modifications at the 5-position of the pyridine ring are most effective.[2] Bulky substituents here can clash with the "gatekeeper" residue of off-target kinases (like JNK) while being tolerated by IKK

    
    .
    
  • Avoid Generalization: Do not assume "TPCA-1 data" applies to "Pyridine-2-carboxamide" data. They are bioisosteres but have distinct off-target fingerprints (STAT3 SH2 vs JAK kinase domain).

References

  • Burke, J. R., et al. (2003). "BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme."[3] Journal of Biological Chemistry. Link

  • Podolin, P. L., et al. (2005). "Attenuated JNK inhibition by aminopyridine carboxamides." Journal of Pharmacology and Experimental Therapeutics. (Contextualizing the JNK off-target liability of this scaffold).
  • Nan, J., et al. (2014).[4] "TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers."[4] Molecular Cancer Therapeutics. Link (Demonstrating the STAT3 liability of the thiophene analog).

  • Shin, H., et al. (2014).[5] "4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors."[5] Chemical and Pharmaceutical Bulletin. Link (Establishing the link between this scaffold class and JAK inhibition).

  • PubChem Compound Summary. "3-Amino-5-methylpyridine-2-carboxamide (CID 53395566)." National Center for Biotechnology Information. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-5-methylpyridine-2-carboxamide

Topic: Personal protective equipment for handling 3-Amino-5-methylpyridine-2-carboxamide Audience: Researchers, scientists, and drug development professionals.[1] Persona: Senior Application Scientist. Executive Safety S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Amino-5-methylpyridine-2-carboxamide Audience: Researchers, scientists, and drug development professionals.[1] Persona: Senior Application Scientist.

Executive Safety Summary

Compound Identity: 3-Amino-5-methylpyridine-2-carboxamide CAS Number: 1208081-47-3 Physical State: Solid (Crystalline Powder) Storage: Refrigerate (2–8°C)[1]

As researchers, we often treat intermediates like 3-Amino-5-methylpyridine-2-carboxamide as routine building blocks.[1] However, this pyridine derivative sits at the intersection of respiratory irritation and potential biological activity (common in kinase inhibitor scaffolds).[1] While specific GHS data for this exact isomer classifies it as an Irritant (Warning) , its structural analogs (e.g., 3-aminopyridine) exhibit acute toxicity.[1]

The Scientist's Directive: Treat this compound with the rigor of a Category 3 Toxicant . Incomplete toxicological datasets for research chemicals necessitate the "Precautionary Principle."[1] Do not rely solely on the "Warning" label; the absence of evidence is not evidence of absence.[1]

Core Hazard Profile (GHS Standards)
Hazard TypeGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact may cause dermatitis; double-gloving required.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5][6]Fine dust can bypass safety glasses; goggles are mandatory.[1]
STOT - SE H335 May cause respiratory irritation.[1][2][3][5][7]Zero-tolerance for open-bench weighing. Use a fume hood.[1]

Hierarchy of Controls: The "Swiss Cheese" Model

PPE is your last line of defense.[1] Effective safety for this compound relies on a redundant system where PPE backs up engineering controls.[1]

  • Elimination/Substitution: rarely possible in specific synthesis.[1]

  • Engineering Controls (Primary):

    • Chemical Fume Hood: Must operate at 80–100 fpm face velocity.[1]

    • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Pyridine-based powders are often electrostatic and "fly," increasing inhalation risk.[1]

  • Administrative Controls:

    • Designate a "Red Zone" for weighing.[1]

    • Decontaminate balances immediately after use.[1]

PPE Selection Matrix

This matrix is designed to prevent permeation (solvents) and inhalation (solids).[1]

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Dry) Nitrile Gloves (Min 0.11 mm / 4 mil) Standard nitrile provides adequate barrier against dry solids.[1]
Hand Protection (Solution) Double Gloving (Nitrile + Laminate) If dissolved in DCM or Methanol, pyridine derivatives can permeate standard nitrile.[1] Inner: 4 mil Nitrile.[1] Outer: Silver Shield/Laminate (if high concentration) or thicker Nitrile (8 mil).[1]
Respiratory N95 or P100 (if outside hood) Primary: Fume hood sash at 18".[1] Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum.[1]
Eye/Face Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that drift.[1] Goggles seal the orbital area.[1]
Body Lab Coat (Cotton/Poly Blend) Buttoned to the neck.[1] Synthetic fibers (100% polyester) can build static charge, attracting the powder to your chest area.[1]

Operational Protocol: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk)
  • The Risk: Static-induced aerosolization.[1]

  • The Protocol:

    • Equilibrate: Remove the container from 2-8°C storage and allow it to reach room temperature inside a desiccator before opening. This prevents condensation, which can cause hydrolysis or clumping.[1]

    • Ionize: Pass an anti-static gun over the weighing boat and the spatula.[1]

    • Draft Shield: Use the balance draft shield. Do not weigh on an open bench.

    • Transfer: If the powder spills, do not blow it off.[1] Wipe with a damp Kimwipe (water/methanol) and dispose of as solid hazardous waste.[1]

Phase B: Solubilization & Reaction
  • The Risk: Splash and permeation.[1]

  • The Protocol:

    • Solvent Choice: When dissolving in polar aprotic solvents (DMSO, DMF), remember that these solvents enhance skin absorption of the solute.[1]

    • Glove Change: Immediately change outer gloves if a splash occurs.[1] Pyridines can act as carriers, dragging other toxins through the glove material.[1]

    • Venting: If the reaction involves heating, ensure the condenser is vented to a scrubber or hood exhaust.[1] Pyridine derivatives release noxious vapors upon thermal decomposition (NOx).[1][8]

Phase C: Waste Disposal
  • Segregation:

    • Solid Waste: Double-bag in clear polyethylene bags labeled "Toxic Solid - Pyridine Derivative."[1]

    • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).[1] Ensure the tag explicitly lists "3-Amino-5-methylpyridine-2-carboxamide" to alert EHS personnel to the nitrogenous nature (potential odor/reactivity).[1]

Emergency Response Workflow

Scenario 1: Powder Spill (Dry)
  • Evacuate the immediate 3-foot radius.[1]

  • Don PPE: Goggles + N95 + Double Gloves.[1]

  • Cover: Gently cover the spill with a damp paper towel to suppress dust.[1]

  • Scoop: Use a scoop or dustpan; do not sweep vigorously.[1]

  • Clean: Wipe surface with 1N HCl (neutralizes the basic amine) followed by water.[1]

Scenario 2: Skin Exposure[3][4][7]
  • Drench: Immediately wash with soap and copious water for 15 minutes.[1]

  • Do Not Scrub: Scrubbing abrades the skin and increases absorption.[1]

  • Alert: Pyridine analogs can cause delayed neurological effects (dizziness/nausea).[1] Report incident even if asymptomatic.

Visual Workflow: Decision Logic

This diagram illustrates the decision-making process for handling this compound based on its state of matter.

PPE_Workflow Start Start: Handling 3-Amino-5-methylpyridine-2-carboxamide StateCheck Determine State of Matter Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution StaticRisk HAZARD: Static Aerosolization Solid->StaticRisk SolidPPE PPE: Nitrile Gloves + Goggles + Lab Coat StaticRisk->SolidPPE Weighing Protocol: Weigh inside Fume Hood Use Anti-Static Gun Disposal Waste Disposal: Segregate as Toxic Organic Weighing->Disposal SolidPPE->Weighing PermRisk HAZARD: Skin Absorption via Solvent Solution->PermRisk LiquidPPE PPE: Double Glove (Laminate/Nitrile) Splash Goggles PermRisk->LiquidPPE Handling Protocol: Closed Vessels Vented Condensers Handling->Disposal LiquidPPE->Handling

Caption: Operational logic for PPE selection based on the physical state of the pyridine carboxamide derivative.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762894 (Analog: 3-Amino-5-methylpyridine).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine Derivatives Hazard Classification.[1] Retrieved from [Link][1]

Sources

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